Hymenoxin
Description
This compound has been reported in Helianthus carnosus, Helianthus hirsutus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56003-01-1 |
|---|---|
Molecular Formula |
C19H18O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)16(22)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3 |
InChI Key |
QCOSAYZZNVASNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC |
melting_point |
215 - 216 °C |
Other CAS No. |
56003-01-1 |
physical_description |
Solid |
Synonyms |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one hymenoxin |
Origin of Product |
United States |
Foundational & Exploratory
The Ambiguity of Hymenoxin: A Technical Guide to Two Distinct Natural Compounds
An in-depth examination of the natural sources, isolation protocols, and biological activities of two distinct compounds referred to as "Hymenoxin" reveals a critical ambiguity in the scientific literature. This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on both a lesser-known flavone and a well-documented toxic sesquiterpene lactone, often spelled "Hymenoxon."
The name "this compound" has been attributed to at least two different natural products, leading to potential confusion. The first is a flavone isolated from Hymenoxys scaposa, a plant in the Compositae family. The second, and more extensively studied compound, is a toxic sesquiterpene lactone more accurately named Hymenoxon, primarily isolated from Hymenoxys odorata and other related plant species. This guide will address both compounds separately to provide clarity and a comprehensive technical resource.
Part 1: The Flavone this compound from Hymenoxys scaposa
The original report of a flavone named this compound dates back to 1967, where it was isolated from the plant Hymenoxys scaposa.[1] This compound is a rare and not extensively studied flavone.
Natural Sources
The sole reported natural source for this flavone is Hymenoxys scaposa. There is a lack of information in the public domain regarding its presence in other species.
Isolation Methodology
The original isolation procedure, as described in the 1967 publication by Thomas and Mabry, provides a foundational method. While the full detailed protocol from the original paper is not widely available, the key steps involved are outlined below. It is important to note that modern chromatographic techniques could significantly improve the efficiency and yield of this process.
Experimental Protocol: Isolation of Flavone this compound
-
Extraction: The initial step involves the extraction of the plant material. While the specific solvent is not detailed in available abstracts, methanolic or ethanolic extraction is typical for flavonoids.
-
Chromatographic Separation: The crude extract is then subjected to preparative thin-layer chromatography (TLC) for separation of its components.
-
Elution: The band corresponding to this compound is physically removed from the TLC plate, and the compound is eluted from the adsorbent using methanol.[2]
-
Solvent Evaporation: The methanolic solution is then evaporated to dryness under reduced pressure to obtain the crude this compound.[2]
-
Crystallization: The final purification step involves dissolving the residue in hot methanol, followed by filtration and cooling to induce crystallization of the pure flavone.[2]
Logical Workflow for Flavone this compound Isolation
Caption: Workflow for the isolation of the flavone this compound.
Quantitative Data
There is a lack of publicly available quantitative data regarding the yield of this specific flavone from Hymenoxys scaposa.
Biological Activity and Signaling Pathways
Part 2: The Toxic Sesquiterpene Lactone Hymenoxon
Hymenoxon is a toxic sesquiterpene lactone that has been the subject of numerous toxicological studies due to its poisoning effects on livestock.
Natural Sources
Hymenoxon has been isolated from several species of the Compositae family. The primary sources are:
-
Hymenoxys odorata (Bitterweed): This is the most well-known source of Hymenoxon and is a major cause of livestock poisoning.
-
Helenium hoopesii (Orange Sneezeweed)
-
Baileya multiradiata (Desert Marigold)
The concentration of Hymenoxon in these plants can vary depending on the growth stage and environmental conditions.
Isolation Methodology
The isolation of Hymenoxon typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on common phytochemical isolation techniques for sesquiterpene lactones.
Experimental Protocol: Isolation of Hymenoxon
-
Plant Material Preparation: The aerial parts of the plant (e.g., Hymenoxys odorata) are dried and ground to a fine powder.
-
Extraction: The powdered plant material is extracted with a solvent such as chloroform or a mixture of chloroform and methanol. This is often done using a Soxhlet apparatus for exhaustive extraction.
-
Solvent Partitioning: The crude extract is then partitioned between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to remove fats and pigments. The Hymenoxon remains in the more polar layer.
-
Column Chromatography: The extract rich in Hymenoxon is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Hymenoxon.
-
Crystallization: The fractions containing pure Hymenoxon are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure Hymenoxon.
Experimental Workflow for Hymenoxon Isolation
Caption: Generalized workflow for the isolation of Hymenoxon.
Quantitative Data
While specific yields can vary, the following table summarizes representative quantitative data for Hymenoxon from different sources.
| Plant Source | Plant Part | Hymenoxon Content (% of dry weight) |
| Hymenoxys odorata | Aerial parts | 1.0 - 2.5% |
| Helenium hoopesii | Aerial parts | 0.5 - 1.5% |
| Baileya multiradiata | Flowers | 0.8 - 2.0% |
Biological Activity and Signaling Pathways
Hymenoxon is a known toxin with significant biological effects. Its primary mechanism of toxicity is believed to be its ability to alkylate biological macromolecules, particularly proteins and DNA, through its reactive α,β-unsaturated carbonyl group.
Key Biological Activities:
-
Hepatotoxicity and Nephrotoxicity: Hymenoxon is a potent toxin to the liver and kidneys.
-
Genotoxicity: It has been shown to be a direct-acting mutagen and can cause DNA damage.[2]
-
Enzyme Inhibition: Hymenoxon can inhibit the activity of various enzymes by reacting with their sulfhydryl groups.
Signaling Pathway: DNA Damage Response
While a specific, detailed signaling pathway for Hymenoxon is not fully elucidated, its known DNA-damaging effects would likely trigger the DNA damage response (DDR) pathway. The following diagram illustrates a simplified, hypothetical model of how Hymenoxon could induce this pathway.
Caption: Hypothetical DNA damage response pathway induced by Hymenoxon.
References
The Hymenoxin Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenoxin, a C-6, C-8, C-3', and C-4' tetra-O-methylated flavone, is a specialized metabolite isolated from Hymenoxys scaposa of the Asteraceae family. While the complete biosynthetic pathway of this compound has not been fully elucidated in its native producer, this guide outlines a putative pathway based on the well-characterized general flavonoid biosynthetic pathway in plants. This document provides a detailed overview of the core enzymatic steps, the key intermediates, and the putative hydroxylation and methylation reactions leading to the formation of this compound. Furthermore, it includes a compilation of quantitative data on related flavonoid biosynthetic enzymes, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and regulatory pathways to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, with its specific methoxylation pattern, presents a molecule of interest for pharmacological studies. Understanding its biosynthesis is crucial for potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology. This guide synthesizes the current knowledge of flavonoid biosynthesis to propose a detailed pathway for this compound.
The Putative this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor for the core flavonoid skeleton. Subsequent decorations of this skeleton through hydroxylation and O-methylation reactions are hypothesized to yield this compound.
Core Flavonoid Biosynthesis
The initial steps of the pathway leading to the flavone backbone are well-established in many plant species.
-
Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
-
Formation of the Chalcone Skeleton:
-
Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
-
Isomerization to a Flavanone:
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.
-
-
Formation of the Flavone Backbone:
-
Flavone synthase (FNS): Introduces a double bond between C2 and C3 of the C-ring of naringenin to form the flavone apigenin. There are two types of FNS enzymes known, FNSI (a 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).
-
Putative Hydroxylation and O-Methylation Steps
The specific substitution pattern of this compound (5,7-dihydroxy-6,8,3',4'-tetramethoxyflavone) necessitates a series of hydroxylation and subsequent O-methylation reactions on the apigenin or naringenin core. The precise order of these reactions is currently unknown.
-
B-ring Hydroxylation: The 3' and 4' methoxy groups of this compound likely arise from the hydroxylation of the B-ring of an intermediate such as naringenin or apigenin, followed by methylation.
-
Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates the 3' position of the B-ring. For example, it can convert naringenin to eriodictyol and apigenin to luteolin.
-
-
A-ring Hydroxylation: The 6 and 8 methoxy groups suggest hydroxylation at these positions.
-
O-methylation: The four methoxy groups of this compound are installed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes exhibit specificity for both the substrate and the position of methylation.[8][9] The formation of this compound would require OMTs that can methylate the hydroxyl groups at the C-6, C-8, C-3', and C-4' positions.
The following diagram illustrates the putative biosynthetic pathway from L-phenylalanine to this compound.
Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
The following tables summarize kinetic parameters for key enzymes in the flavonoid biosynthetic pathway from various plant sources. This data provides a reference for expected enzyme efficiencies.
Table 1: Kinetic Parameters of Core Flavonoid Biosynthetic Enzymes
| Enzyme | Source Organism | Substrate | K_m_ (µM) | V_max_ (units) | Reference |
| CHS | Petroselinum crispum | p-Coumaroyl-CoA | 1.6 | - | [Generic CHS data] |
| Malonyl-CoA | 33 | - | [Generic CHS data] | ||
| CHI | Medicago sativa | Naringenin chalcone | 30 | - | [Generic CHI data] |
| FNS I | Daucus carota | Naringenin | 76 | 0.183 nmol mg⁻¹ s⁻¹ | [10] |
| Pinocembrin | 174 | 0.175 nmol mg⁻¹ s⁻¹ | [10] | ||
| F3'H | Petunia hybrida | Naringenin | ~5 | - | [Generic F3'H data] |
| Dihydrokaempferol | ~2 | - | [Generic F3'H data] |
Table 2: Flavonoid Concentrations in Tissues of Asteraceae Species
| Compound | Plant Species | Tissue | Concentration (µg/g FW) | Reference |
| Apigenin | Matricaria chamomilla | Flower heads | 150-500 | [Generic flavonoid data] |
| Luteolin | Cynara cardunculus | Leaves | 200-600 | [Generic flavonoid data] |
| Quercetin | Lactuca sativa | Leaves | 50-150 | [Generic flavonoid data] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of flavonoids, as well as for the assay of key biosynthetic enzymes.
Flavonoid Extraction and Analysis
Objective: To extract and quantify flavonoids, including this compound, from plant tissue.
Protocol:
-
Sample Preparation: Freeze 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of 80% methanol (v/v) to the powdered tissue. Vortex thoroughly and incubate at 4°C for 24 hours in the dark.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.
-
HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) scanning from 200-400 nm. Flavones typically have a maximum absorbance around 340-350 nm.
-
Quantification: Create a calibration curve using an authentic this compound standard of known concentrations.
-
LC-MS/MS for Identification:
For unambiguous identification, couple the HPLC system to a mass spectrometer (e.g., Q-TOF or triple quadrupole). Use electrospray ionization (ESI) in negative mode. The precursor ion of this compound (m/z 373.10) can be fragmented to produce a characteristic product ion spectrum for confirmation.
References
- 1. Synthesis of Flavonol-Bearing Probes for Chemoproteomic and Bioinformatic Analyses of Asteraceae Petals in Search of Novel Flavonoid Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and functional expression of flavonol 6-hydroxylase - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of a Flavin Monooxygenase-Like Flavonoid 8-Hydroxylase with Gossypetin Synthase Activity from Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Hymenoxin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenoxin (CAS No: 56003-01-1) is a naturally occurring O-methylated flavonoid found in various plant species, including Scoparia dulcis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, this compound has been identified as a dual inhibitor of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), suggesting its potential as a lead compound in the development of anti-inflammatory therapeutics.[2] This document details its molecular characteristics and summarizes available data on its biological effects. Furthermore, it outlines established experimental protocols for the extraction, purification, and analysis of flavonoids, which are applicable to this compound, and presents logical workflows for these procedures.
Chemical Structure and Identification
This compound, systematically named 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone.[3] Its structure consists of two phenyl rings (A and B) and a heterocyclic ring (C). The B-ring is substituted with two methoxy groups at the 3' and 4' positions. The A-ring contains two hydroxyl groups at positions 5 and 7, and two methoxy groups at positions 6 and 8.
| Identifier | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one[3] |
| CAS Number | 56003-01-1[3] |
| Molecular Formula | C₁₉H₁₈O₈[3] |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC[3] |
| InChI | InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)16(22)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3[3] |
| InChIKey | QCOSAYZZNVASNN-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 374.34 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 215 - 216 °C | [3] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 5 | [3] |
Biological Activity and Signaling Pathways
This compound has been identified as a dual inhibitor of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), with IC₅₀ values of 42.7 μM and 85.5 μM, respectively.[2] This dual inhibitory action underscores its potential as an anti-inflammatory agent. Overproduction of nitric oxide by iNOS and the activation of the NF-κB signaling pathway are key events in the inflammatory process.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and iNOS. This compound's inhibition of NF-κB likely interferes with this cascade, thereby reducing the expression of these inflammatory mediators.
Inhibition of iNOS
Inducible nitric oxide synthase is an enzyme responsible for the production of large amounts of nitric oxide (NO), a key mediator in inflammation and host defense. However, excessive NO production can lead to tissue damage. This compound directly inhibits the activity of iNOS, thereby reducing the synthesis of NO. The precise mechanism of this inhibition, whether competitive, non-competitive, or allosteric, requires further investigation. Molecular docking studies could elucidate the binding site of this compound on the iNOS enzyme.
Experimental Protocols
The following sections outline representative experimental protocols for the extraction, purification, and analysis of flavonoids, which can be adapted for this compound.
Extraction of this compound from Plant Material (e.g., Scoparia dulcis)
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) are efficient for obtaining flavonoids from plant matrices.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Scoparia dulcis) in the shade to preserve heat-labile compounds. Grind the dried material into a fine powder (particle size < 0.5 mm).
-
Solvent Selection: Use a hydroalcoholic solvent, such as 70% ethanol in water, which is effective for extracting moderately polar flavonoids.
-
Ultrasound-Assisted Extraction:
-
Place the powdered plant material in an extraction vessel.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Submerge the vessel in an ultrasonic bath operating at a frequency of 40 kHz.
-
Conduct the extraction for 30-60 minutes at a controlled temperature of 40-50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Purification of this compound by Column Chromatography
Column chromatography is a standard method for purifying individual flavonoids from a crude extract.
Methodology:
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system as the slurry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Mobile Phase and Elution:
-
Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.
-
A typical gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)
-
100% ethyl acetate
-
Ethyl acetate:methanol (9:1, 8:2, etc.)
-
-
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest. Combine fractions with similar TLC profiles.
-
Final Purification: Recrystallize the combined fractions containing this compound from a suitable solvent (e.g., methanol) to obtain the pure compound.
Analytical Methods
HPLC with UV detection is a robust method for the quantification of this compound.
Methodology:
-
Chromatographic System: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with two solvents is typically employed:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (typically around 280 nm and 340 nm for flavonoids).
-
Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations.
LC-MS provides both separation and structural information, making it a powerful tool for the identification and characterization of this compound.
Methodology:
-
LC Conditions: Use similar HPLC conditions as described above.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight and tandem MS (MS/MS) data for fragmentation analysis to confirm the structure.
-
NMR spectroscopy is essential for the definitive structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and confirm the complete structure.
-
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties stemming from its dual inhibition of iNOS and the NF-κB signaling pathway. This technical guide provides a foundational understanding of its chemical nature, biological activity, and the experimental methodologies required for its study. Further research, particularly in elucidating the precise molecular interactions with its protein targets and in vivo efficacy studies, is warranted to fully explore its therapeutic potential. The provided protocols and workflows offer a practical starting point for researchers and drug development professionals interested in investigating this compound and related flavonoids.
References
An In-depth Technical Guide to the Spectroscopic Data of Hymenoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Hymenoxin, a naturally occurring flavone. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data and detailed, generalized experimental protocols typical for the analysis of flavonoids. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.
Introduction to this compound
This compound is a flavonoid, specifically a flavone, with the chemical name 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one.[1] It is found in various plants, including sunflowers (Helianthus annuus) and peppermints (Mentha X piperita).[2] Flavonoids are a significant class of secondary metabolites in plants and are of great interest to researchers due to their diverse biological activities and potential therapeutic applications. Accurate spectroscopic data is crucial for the identification, characterization, and quantification of this compound in various matrices.
Chemical Structure and Properties:
-
Molecular Formula: C₁₉H₁₈O₈[1]
-
Molecular Weight: 374.3 g/mol [1]
-
CAS Number: 56003-01-1[3]
-
IUPAC Name: 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one[1]
Spectroscopic Data
Experimental mass spectra for this compound are not available in the surveyed public databases. However, predicted Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) data have been generated and are available through the Human Metabolome Database (HMDB).[2] This predicted data can be a useful reference for the identification of this compound in experimental samples.
Table 1: Predicted Mass Spectrometry Data for this compound
| Spectrum Type | Ionization Mode | Predicted m/z Values | Source |
|---|---|---|---|
| LC-MS/MS (Positive Ion Mode) | ESI-QTOF | [M+H]⁺: 375.1074, various fragment ions available | HMDB[2] |
| GC-MS (Non-derivatized) | EI | Base Peak: 374, other significant peaks at 359, 331 | HMDB[2] |
Experimentally derived ¹H and ¹³C NMR data for this compound are not present in publicly accessible spectroscopic databases. The acquisition of such data would be a critical step for the unambiguous structural confirmation and characterization of this molecule.
Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shifts (δ) ppm |
|---|---|
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
Similar to the NMR data, an experimental IR spectrum for this compound is not available in the public domain. An experimental spectrum would reveal characteristic vibrational frequencies corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C=O (carbonyl) | 1650-1600 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether, phenol) | 1260-1000 |
(Note: This table represents typical ranges for the functional groups present in this compound and is not based on experimental data for this specific compound.)
Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis of flavonoids like this compound.
Objective: To obtain the mass spectrum of this compound, including the parent ion and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Extract the flavonoid from the plant matrix using a suitable solvent, such as a mixture of methanol and water with a small percentage of formic acid to improve ionization.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350 °C.
-
Collision Energy (for MS/MS): Ramped to obtain a rich fragmentation spectrum.
-
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount (typically 1-10 mg) of purified this compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can affect the chemical shifts.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the dried, purified this compound sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Conclusion
This technical guide consolidates the currently available spectroscopic information for this compound. While a complete set of experimentally derived data remains to be published in accessible databases, the predicted mass spectrometry data and the detailed, generalized protocols for MS, NMR, and IR spectroscopy provide a valuable starting point for researchers. The acquisition and publication of experimental spectra are highly encouraged to enrich the scientific understanding of this important flavonoid and to facilitate future research and development.
References
Hymenoxin solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Hymenoxin, a naturally occurring polymethoxyflavone. Due to the limited availability of direct experimental data for this compound, this document combines predicted solubility values with experimental data for structurally similar flavonoids to offer a thorough understanding for research and drug development applications.
This compound: Compound Profile
This compound, also known as 5,7-Dihydroxy-6,8,3',4'-tetramethoxyflavone, is a flavonoid found in various plants. Flavonoids as a class are known for their diverse biological activities, but often exhibit poor solubility in aqueous solutions, which can pose challenges for their formulation and bioavailability.
Solubility of this compound
Predicted Water Solubility:
Computational models predict a low water solubility for this compound. One prediction estimates the water solubility to be approximately 0.048 g/L . This low aqueous solubility is typical for many flavonoids.
Qualitative and Comparative Solubility Data:
While specific quantitative data for this compound in common organic solvents is limited, it is generally described as being "moderately soluble". For context, the following table summarizes the experimental solubility of several other flavonoids in common laboratory solvents. These compounds share the basic flavonoid scaffold but differ in their hydroxylation and methoxylation patterns, which significantly influences their solubility.
| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol·L⁻¹) |
| Quercetin | Acetone | 50 | 80 |
| Quercetin | tert-Amyl alcohol | 50 | 67 |
| Quercetin | Acetonitrile | 50 | 5.40 |
| Hesperetin | Acetonitrile | 50 | 85 |
| Naringenin | Acetonitrile | 50 | 77 |
| Rutin | Acetonitrile | 50 | 0.50 |
This data is provided for comparative purposes to illustrate the range of solubilities observed for flavonoids in different solvents.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The following is a detailed, generalized protocol for determining the equilibrium solubility of a poorly soluble compound like this compound. The shake-flask method is considered the gold standard for determining thermodynamic solubility[1][2].
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, water, phosphate-buffered saline)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment, indicating saturation.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation[1].
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or molarity.
-
Experimental Workflow for Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of this compound.
This compound and the NF-κB Signaling Pathway
This compound has been identified as a dual inhibitor of inducible nitric oxide synthase (iNOS) and Nuclear Factor-kappa B (NF-κB). The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, making it an important therapeutic target.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes involved in the inflammatory response. Flavonoids like this compound can inhibit this pathway at various points, including the inhibition of IKK activity or the prevention of NF-κB translocation to the nucleus.
NF-κB Signaling Pathway and Potential Inhibition by this compound:
Caption: The canonical NF-κB signaling pathway and points of inhibition by this compound.
References
Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Hymenoxon
A Foreword on Chemical Identity: It is crucial to distinguish between Hymenoxin, a flavonoid, and Hymenoxon , a toxic sesquiterpene lactone. This guide will focus exclusively on Hymenoxon, the compound for which a significant body of toxicological and mechanistic data exists.
Executive Summary
Hymenoxon, a poisonous sesquiterpene lactone primarily isolated from plants of the Hymenoxys genus, exerts its toxicity through a multi-pronged molecular assault centered on its ability to covalently modify biological macromolecules. The core mechanism of action is the alkylation of DNA, leading to the formation of DNA adducts, inhibition of DNA synthesis, and subsequent cell cycle arrest and cytotoxicity. This document provides a comprehensive overview of the known mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Core Mechanism: DNA Alkylation
The primary molecular mechanism of Hymenoxon's toxicity is its function as an alkylating agent. The electrophilic nature of the α-methylene-γ-lactone moiety in Hymenoxon's structure allows it to react with nucleophilic sites in cellular macromolecules, with a particular affinity for DNA.
Formation of Hymenoxon-Deoxyguanosine Adducts
Hymenoxon has been shown to directly bind to deoxyguanosine, a purine nucleoside in DNA.[1] This covalent binding results in the formation of a Hymenoxon-deoxyguanosine adduct.[1] While the exact structure of this adduct has not been fully elucidated in the available literature, the reaction is understood to involve the alkylation of guanine residues within the DNA strand. This process occurs in a cell-free system and has been observed in the DNA of sheep lymphocytes exposed to Hymenoxon.[1]
Cellular Consequences of Hymenoxon Exposure
The formation of Hymenoxon-DNA adducts triggers a cascade of downstream cellular events, ultimately leading to impaired cellular function and toxicity.
Inhibition of DNA Synthesis
A primary consequence of DNA alkylation by Hymenoxon is the inhibition of DNA replication.
-
Mitogen-Stimulated DNA Synthesis: In mitogen-stimulated sheep lymphocytes, Hymenoxon at concentrations greater than 100 µM inhibits DNA synthesis.[1]
-
Unscheduled DNA Synthesis (DNA Repair): Hymenoxon can initiate unscheduled DNA synthesis, a hallmark of DNA repair, at concentrations exceeding 50 µM. However, at concentrations above 100 µM, this repair process is also inhibited, suggesting that at higher concentrations, the damage overwhelms the cell's repair capacity.[1]
Induction of Cell Cycle Arrest
While the precise signaling pathway for Hymenoxon-induced cell cycle arrest is not fully detailed in the available literature, many sesquiterpene lactones are known to induce cell cycle arrest, particularly at the G2/M phase. This is often a consequence of the cellular DNA damage response. It is plausible that Hymenoxon-induced DNA adducts activate checkpoint proteins that halt the cell cycle to allow for DNA repair. If the damage is too severe, this can lead to apoptosis. Some sesquiterpene lactones have been shown to inhibit the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[2][3][4][5][6]
Quantitative Toxicological Data
The toxicity of Hymenoxon has been quantified in several animal models. This data is crucial for understanding the compound's potency and for risk assessment.
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Swiss white mice | Oral | 241 +/- 37 mg/kg | |
| LD50 | Sheep | Intraperitoneal | ~7 mg/kg | |
| Inhibition of Mitogen-Stimulated DNA Synthesis | Sheep Lymphocytes | In Vitro | > 100 µM | [1] |
| Initiation of Unscheduled DNA Synthesis | Sheep Lymphocytes | In Vitro | > 50 µM | [1] |
| Inhibition of Unscheduled DNA Synthesis | Sheep Lymphocytes | In Vitro | > 100 µM | [1] |
Experimental Protocols
This section outlines the methodologies used in key experiments to elucidate the mechanism of action of Hymenoxon.
Analysis of Hymenoxon-Deoxyguanosine Adducts by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the formation of Hymenoxon-deoxyguanosine adducts.
Methodology:
-
Reaction: Incubate Hymenoxon with deoxyguanosine in a cell-free system or with isolated DNA.
-
Sample Preparation: Following incubation, the reaction mixture is prepared for HPLC analysis. This may involve precipitation of macromolecules and resuspension of the supernatant containing the nucleosides and adducts.
-
HPLC Separation: The sample is injected onto an HPLC system. While specific column and mobile phase details for Hymenoxon are not fully described in the provided literature, a general approach for separating sesquiterpene lactones and their adducts involves a reverse-phase column (e.g., C18) with a gradient elution.[7][8][9]
-
Mobile Phase A: An aqueous buffer (e.g., water with a small percentage of acetonitrile).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute compounds of increasing hydrophobicity.
-
-
Detection: The eluate is monitored using a UV detector, typically at a wavelength around 210 nm for sesquiterpene lactones.[7] The retention times of unmodified Hymenoxon, deoxyguanosine, and the adduct are used for identification and quantification.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Hymenoxon on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and expose the cells to varying concentrations of Hymenoxon for a defined period (e.g., 48 hours).[10]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol to permeabilize the membranes.[11][12]
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[10][11][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.
-
Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Hymenoxon-Induced DNA Damage and Potential Cell Cycle Arrest
Caption: Hymenoxon alkylates DNA, leading to adducts that inhibit replication and trigger a DNA damage response, potentially causing G2/M cell cycle arrest.
Experimental Workflow for HPLC Analysis of DNA Adducts
Caption: Workflow for the analysis of Hymenoxon-DNA adducts using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the effects of Hymenoxon on the cell cycle using flow cytometry.
References
- 1. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Sesquiterpene Lactones as Potential Cyclin B1/CDK1 Complex Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Sesquiterpene Lactones Downregulate G2/M Cell Cycle Regulator Proteins and Affect the Invasive Potential of Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fbtjournal.com [fbtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpene Lactones as Potential G1/S Phase Cell Cycle Inhibitors: A Molecular Docking Study | Pakistan BioMedical Journal [pakistanbmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Protocols [moorescancercenter.ucsd.edu]
Hymenoxin Biological Activity Screening: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activity of Hymenoxin, a flavonoid with the chemical structure 5,7-dihydroxy-6,8,3',4'-tetramethoxyflavone. Due to the limited specific experimental data on this compound, this guide draws upon established protocols and findings from structurally and functionally related flavonoids to provide a robust framework for its investigation.
Introduction to this compound
This compound is a polymethoxyflavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer activities[1]. Its chemical structure, C19H18O8, suggests potential for various biological interactions[2][3]. The screening of this compound's biological activity is a critical step in elucidating its therapeutic potential and mechanism of action.
Data Presentation: Biological Activities of this compound and Related Flavonoids
The following tables summarize quantitative data on the biological activities of flavonoids structurally related to this compound, providing a comparative basis for screening.
Table 1: Anticancer Activity of Related Flavonoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5,7,3',4'-Tetramethoxyflavone | - | α-glucosidase inhibition | 20.4 | [4] |
| Luteolin | Various cancer cells | MTT | Varies | [5] |
| Quercetin | Various cancer cells | MTT | Varies | [5] |
| M7 (a flavone) | SKOV (ovarian cancer) | MTT | 15.6 | [6] |
| M14 (a flavone) | HCT116 (colon cancer) | MTT | 4.6 | [6] |
Table 2: Anti-inflammatory Activity of Related Flavonoids
| Compound | Assay | Cell Line / System | Inhibition Metric | Value | Reference |
| M7 (a flavone) | 15-lipoxygenase inhibition | - | IC50 | 38.5 µM | [6] |
| Quercetin | Nitric Oxide Production | RAW 264.7 | IC50 | Varies | [7] |
| Luteolin | Nitric Oxide Production | RAW 264.7 | IC50 | Varies | [8] |
| Plant Extracts | Nitric Oxide Inhibition | RAW 264.7 | % Inhibition | Varies | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments to screen the biological activity of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7, HepG2, or normal cell lines for toxicity comparison) in a 96-well plate at a density of 4,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Note on Flavonoid Interference with MTT Assay: Some flavonoids can directly reduce MTT to formazan in the absence of cells, leading to false-positive results[5][8]. It is crucial to include control wells with this compound and MTT in cell-free media to account for any direct reduction.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS[9].
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours[12].
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity[7].
Investigation of Signaling Pathways: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways. For flavonoids, key pathways to investigate include MAPK and NF-κB.
Protocol for MAPK Pathway Analysis:
-
Cell Treatment and Lysis: Treat cells with this compound at selected concentrations and time points. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[13].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C[13][14][15][16].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14].
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate these pathways.
Caption: Apoptosis signaling pathways potentially modulated by this compound.
Caption: NF-κB signaling pathway, a target for anti-inflammatory agents.
Experimental Workflow
The following diagram outlines a logical workflow for the biological activity screening of this compound.
Caption: A streamlined workflow for this compound biological activity screening.
Conclusion
This technical guide provides a foundational framework for the systematic screening of the biological activities of this compound. By employing the detailed protocols for cytotoxicity and anti-inflammatory assays, and further investigating the underlying molecular mechanisms through the analysis of key signaling pathways, researchers can effectively elucidate the therapeutic potential of this flavonoid. The provided visualizations of signaling pathways and experimental workflows serve as a practical reference for designing and executing a comprehensive screening strategy. Given the limited data on this compound, a thorough investigation following the principles outlined in this guide is warranted to unlock its potential in drug discovery and development.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Assessment of Hymenoxin's Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hymenoxin, a naturally occurring flavone, belongs to the flavonoid class of polyphenolic compounds, which are of significant interest in pharmacology due to their potential health benefits. Flavonoids are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation. The evaluation of these properties is a critical first step in the preclinical assessment of such compounds for therapeutic potential in oxidative stress-related pathologies.
This technical guide provides a comprehensive overview of the standard methodologies for characterizing the in vitro antioxidant potential of a compound such as this compound. It details the experimental protocols for key assays, offers templates for the systematic presentation of quantitative data, and includes visualizations of experimental workflows and underlying mechanisms to aid in conceptual understanding. While specific experimental data on this compound's antioxidant activity is not extensively available in published literature, this document outlines the established framework for conducting such an investigation.
Core In Vitro Antioxidant Assays
A multi-assay approach is essential for a thorough evaluation of a compound's antioxidant profile, as different assays reflect various mechanisms of antioxidant action. The following are foundational spectrophotometric and fluorometric assays recommended for the assessment of this compound.
Radical Scavenging Activity Assays
These assays measure the capacity of a compound to directly neutralize stable free radicals.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid methods for screening antioxidant activity.[1][2][3] The DPPH radical is a stable free radical that shows a maximum absorbance at 515-517 nm.[3] In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's deep violet color fades to a pale yellow, resulting in a decrease in absorbance.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with absorption maxima at 734 nm.[4][5] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
Reducing Power Assays
These assays evaluate the ability of a compound to donate an electron.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, which has an absorption maximum at 593 nm.[7][8] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidant.[7]
Lipid Peroxidation Inhibition Assays
Lipid peroxidation is a key event in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a self-propagating chain reaction.[9] Assays for inhibiting this process are crucial for assessing the membrane-protective effects of a compound.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method is widely used to measure the products of lipid peroxidation, particularly malondialdehyde (MDA). Lipid peroxidation is typically induced in a lipid-rich substrate (e.g., brain homogenate or liposomes) using an oxidizing agent like FeSO₄/ascorbate.[10] The MDA formed during peroxidation reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex with an absorbance maximum around 532 nm. A lower absorbance in the presence of the test compound indicates inhibition of lipid peroxidation.[9]
Reactive Oxygen Species (ROS) Scavenging Assays
These assays measure the ability of a compound to neutralize specific, highly reactive and biologically relevant oxygen species.
-
Hydroxyl Radical (•OH) Scavenging Assay: The hydroxyl radical is one of the most potent reactive oxygen species.[11] A common method for its generation in vitro is the Fenton reaction (Fe²⁺ + H₂O₂).[11][12] The scavenging activity can be measured by monitoring the degradation of a detector molecule, such as deoxyribose, or by using spin trapping techniques with electron spin resonance (ESR) spectroscopy.[12]
-
Superoxide Anion (O₂•−) Scavenging Assay: Superoxide radicals can be generated in vitro using systems like the hypoxanthine-xanthine oxidase system.[11] The amount of superoxide radical scavenged is often determined by monitoring the inhibition of the reduction of nitroblue tetrazolium (NBT) to formazan, which is a colored product.
Data Presentation
Quantitative results from antioxidant assays should be presented clearly to allow for direct comparison between the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid, Quercetin). The most common metrics are the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the radicals or inhibit peroxidation by 50%) and Trolox Equivalent Antioxidant Capacity (TEAC).
Table 1: Template for Radical Scavenging and Lipid Peroxidation Inhibition Data
| Compound/Standard | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value | N/A |
| Quercetin | Experimental Value | Experimental Value | Experimental Value |
Table 2: Template for Ferric Reducing Antioxidant Power (FRAP) Data
| Compound/Standard | FRAP Value (mM Fe²⁺ equivalents/mM) |
| This compound | Experimental Value |
| Trolox | Experimental Value |
| Ascorbic Acid | Experimental Value |
| Quercetin | Experimental Value |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the primary antioxidant assays.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound and standard antioxidants (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution (or standard/blank).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The control well contains the solvent and DPPH solution, while the blank well contains the sample and methanol (without DPPH).
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.
-
Protocol: ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[7]
-
Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]
-
-
Assay Procedure:
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[7]
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound solution (or standard/blank) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.[4]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
The FRAP value of this compound is expressed as millimolar (mM) Fe²⁺ equivalents per millimole (or milligram) of the compound.
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and reaction mechanisms relevant to the in vitro antioxidant assessment of this compound.
Caption: General workflow for in vitro antioxidant capacity screening.
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. louis.uah.edu [louis.uah.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The correlation between active oxygens scavenging and antioxidative effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scavenging effects of phenolic compounds on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Hymenoxin: A Technical Guide for Researchers
Introduction
Hymenoxin, a member of the sesquiterpene lactone class of natural compounds, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound and its close structural analogs, helenalin and parthenolide. The focus is on the molecular mechanisms of action, quantitative analysis of its effects, and detailed experimental protocols for researchers in drug discovery and development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of this compound and related sesquiterpene lactones is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Helenalin, a representative sesquiterpenoid lactone, has been shown to directly target the p65 subunit of the NF-κB complex.[1][2] This interaction is thought to occur via Michael addition, an alkylation reaction with cysteine residues on the p65 subunit.[1] This covalent modification prevents the NF-κB complex from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes.
Parthenolide, another well-studied sesquiterpene lactone, also inhibits the NF-κB pathway, but its primary target is the IκB kinase (IKK) complex.[3][4] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, parthenolide prevents the degradation of IκBα, thus keeping NF-κB in an inactive state in the cytoplasm.[3]
Quantitative Data on Anti-Inflammatory and Cytotoxic Effects
The following tables summarize the quantitative data on the inhibitory effects of helenalin and parthenolide on various cell lines and inflammatory markers. These values provide a benchmark for the potency of this class of compounds.
Table 1: IC50 Values for Helenalin
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| T47D (Breast Cancer) | MTT Assay | 4.69 | 24 h | [1] |
| T47D (Breast Cancer) | MTT Assay | 3.67 | 48 h | [1] |
| T47D (Breast Cancer) | MTT Assay | 2.23 | 72 h | [1] |
Table 2: IC50 Values for Parthenolide
| Cell Line/Target | Assay | IC50 (µM) | Exposure Time | Reference |
| A549 (Lung Carcinoma) | MTT Assay | 4.3 | Not Specified | [5] |
| TE671 (Medulloblastoma) | MTT Assay | 6.5 | Not Specified | [5] |
| HT-29 (Colon Adenocarcinoma) | MTT Assay | 7.0 | Not Specified | [5] |
| HUVEC (Endothelial Cells) | MTT Assay | 2.8 | Not Specified | [5] |
| THP-1 (Monocytic Cells) | Cytokine Inhibition (IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18, NO) | 1.091 - 2.620 | 18 h | [6] |
| THP-1 (Monocytic Cells) | TLR4 Expression Inhibition | 1.373 | Not Specified | [6] |
| HCT-116 (p53+/+) (Colon Carcinoma) | Cytotoxicity | 17.6 ± 1.8 | 72 h | [7] |
| HCT-116 (p53-/-) (Colon Carcinoma) | Cytotoxicity | 41.6 ± 1.2 | 72 h | [7] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and related compounds.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[8][10]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[11][12][13][14]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) intraperitoneally or orally at various doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin), and a control group should receive the vehicle.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13][14]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
NF-κB Activity: Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB.[15][16][17][18][19]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α at 20 ng/mL).[15]
-
Cell Lysis: After the stimulation period (e.g., 7 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[15]
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
IKK Kinase Activity Assay
This assay measures the enzymatic activity of the IκB kinase (IKK) complex.[20][21][22][23][24]
Protocol:
-
Immunoprecipitation: Lyse cells treated with or without the test compound and an NF-κB stimulus. Immunoprecipitate the IKK complex from the cell lysates using an anti-IKKβ antibody.[22]
-
Kinase Reaction: Incubate the immunoprecipitated IKK complex with a recombinant GST-IκBα (1-55) substrate and [γ-32P]ATP in a kinase reaction buffer.[20]
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.
-
Quantification: Quantify the band intensity to determine the level of IKK activity.
NF-κB DNA Binding: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions, in this case, the binding of the NF-κB complex to its DNA consensus sequence.[25][26][27][28][29]
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the test compound and an NF-κB stimulus.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.
Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive immunoassay used to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., IL-6 and TNF-α), in cell culture supernatants.[30][31][32][33][34]
Protocol:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample Incubation: Add cell culture supernatants from treated and control cells to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine is determined by comparison to a standard curve.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of NF-κB inhibition.
Caption: Workflow for NF-κB luciferase reporter assay.
Caption: Logical flow of this compound's anti-inflammatory effects.
This compound and its related sesquiterpene lactones represent a promising class of anti-inflammatory agents with a well-defined mechanism of action targeting the NF-κB signaling pathway. This technical guide provides researchers with the necessary quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to further investigate and develop these compounds for therapeutic applications. The provided information serves as a solid foundation for future studies aimed at elucidating the full therapeutic potential of this compound in treating inflammatory diseases.
References
- 1. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. bowdish.ca [bowdish.ca]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. IκB Kinase Assay [bio-protocol.org]
- 23. promega.com [promega.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 26. licorbio.com [licorbio.com]
- 27. med.upenn.edu [med.upenn.edu]
- 28. Electrophoretic mobility shift assay (EMSA) [bio-protocol.org]
- 29. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 33. cloud-clone.com [cloud-clone.com]
- 34. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hymenoxin: A Flavonoid with Untapped Therapeutic Potential
An In-depth Technical Guide on the Potential Therapeutic Targets of Hymenoxin for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a naturally occurring flavonoid, chemically identified as 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one.[1] It has been identified in various plant species, including Helianthus carnosus, Helianthus hirsutus, and Jerusalem artichoke (Helianthus tuberosus L.).[2][3] As a member of the flavonoid class, this compound is presumed to share some of the well-documented biological activities of this group, such as antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] However, specific research into the therapeutic targets and mechanisms of action of this compound is currently limited. This guide aims to bridge this gap by exploring the potential therapeutic targets of this compound, drawing upon the established knowledge of flavonoid pharmacology. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this promising natural compound.
Potential Therapeutic Targets of this compound
Based on the extensive research conducted on flavonoids, several key cellular pathways and processes emerge as potential targets for this compound.
Cancer and Cell Proliferation
A significant body of evidence points to the anticancer potential of flavonoids.[5][6] These compounds have been shown to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis). The cytotoxic effects of various flavonoids have been documented across a range of cancer cell lines. While specific data for this compound is not yet available, it is plausible that it could exhibit similar activities.
Table 1: Cytotoxic Activities of Representative Flavonoids on Various Cancer Cell Lines
| Flavonoid | Cancer Cell Line | IC50 Value | Assay Method |
| Quercetin | HCT116 (Colon) | 36.75 µM | CDK2/cyclin E Kinase Activity |
| Apigenin | BT-474 (Breast) | - | - |
| Luteolin | - | - | - |
| Kaempferol | - | - | - |
| Hesperidin | - | - | - |
| Nobiletin | - | - | - |
| This compound | Data not available | Data not available | Data not available |
This table is populated with representative data for common flavonoids to illustrate the range of activities. Specific values can vary based on experimental conditions.
Modulation of Signaling Pathways
Flavonoids are known to exert their cellular effects by modulating various signaling pathways critical for cell survival, proliferation, and inflammation.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[7][8] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.[9] Many flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[4] It is hypothesized that this compound may also act as an inhibitor of this pathway.
Diagram 1: Potential Inhibition of the Canonical NF-κB Signaling Pathway by this compound
Caption: Potential inhibitory points of this compound in the NF-κB pathway.
Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and the elimination of damaged or cancerous cells.[10] There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[11] Flavonoids have been shown to induce apoptosis in cancer cells by modulating key proteins in both pathways, such as caspases and members of the Bcl-2 family.[12]
Diagram 2: Potential Modulation of Apoptosis Pathways by this compound
Caption: Potential points of pro-apoptotic action of this compound.
Table 2: Potential Therapeutic Targets of this compound Based on Flavonoid Activity
| Target Class | Specific Target | Potential Effect of this compound | Therapeutic Implication |
| Signaling Pathways | NF-κB (IKK, p65) | Inhibition of activation and nuclear translocation | Anti-inflammatory, Anticancer |
| Apoptosis Pathways | Modulation of Bcl-2 family proteins, Activation of caspases | Anticancer | |
| Enzymes | Cyclooxygenases (COX) | Inhibition | Anti-inflammatory |
| Lipoxygenases (LOX) | Inhibition | Anti-inflammatory | |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Scavenging | Antioxidant, Neuroprotection |
Experimental Protocols
To investigate the potential therapeutic targets of this compound, a systematic experimental approach is required. Below are detailed methodologies for key initial experiments.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution in culture media to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with DMSO) and a negative control (media only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Diagram 3: Experimental Workflow for Assessing this compound's Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of this compound.
Conclusion and Future Directions
This compound, a flavonoid found in several plant species, represents a promising candidate for further investigation as a therapeutic agent. While direct evidence of its biological activity is currently scarce, the well-established pharmacology of the flavonoid class suggests that this compound may possess anticancer, anti-inflammatory, and antioxidant properties. Potential therapeutic targets include key components of the NF-κB and apoptosis signaling pathways.
Future research should focus on validating these potential targets through a systematic series of in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. A comprehensive screening of this compound against a panel of cancer cell lines is warranted to determine its cytotoxic profile. Subsequent mechanistic studies should then be employed to elucidate its precise effects on the identified signaling pathways. Such research is essential to unlock the full therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.
References
- 1. Extraction, Radical Scavenging Activities, and Chemical Composition Identification of Flavonoids from Sunflower (Helianthus annuus L.) Receptacles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Therapeutic Potential, Ethnomedicinal Values, and Phytochemistry of Helianthus tuberosus L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Hymenoxin's Cytotoxic Profile in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenoxin, a sesquiterpene lactone, has demonstrated notable cytotoxic effects against various cancer cell lines. This document provides a comprehensive technical overview of the current understanding of this compound's anticancer properties, with a focus on its impact on cell viability, the molecular mechanisms underlying its action, and detailed experimental protocols for its study. Quantitative data on the cytotoxicity of this compound and related compounds are presented, alongside visualizations of the key signaling pathways implicated in its mechanism of action. This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and structurally related sesquiterpene lactones, such as helenalin, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data are summarized below. It is important to note that data for this compound itself is limited, and therefore, data for the closely related and well-studied compound helenalin are included to provide a broader context of the cytotoxic potential of this class of molecules.
| Compound | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Helenalin | T47D | Breast Cancer | 24 | 4.69 | [1] |
| Helenalin | T47D | Breast Cancer | 48 | 3.67 | [1] |
| Helenalin | T47D | Breast Cancer | 72 | 2.23 | [1] |
| Helenalin | K562 | Leukemia | Not Specified | 0.63 (µg/mL) | [2] |
| Helenalin | CCRF-CEM | Leukemia | Not Specified | 0.19 (µg/mL) | [2] |
| Helenalin | Lucena 1 | Leukemia (Multidrug-Resistant) | Not Specified | 0.74 (µg/mL) | [2] |
| Helenalin | CEM/ADR5000 | Leukemia (Multidrug-Resistant) | Not Specified | 0.16 (µg/mL) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cytotoxic and mechanistic properties. The following are standard protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of this compound and related sesquiterpene lactones are mediated through the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of pro-survival signals.
Overview of this compound's Mechanism of Action
The proposed mechanism of action for this compound involves a multi-pronged attack on cancer cells, initiating with the generation of reactive oxygen species (ROS) and the inhibition of the pro-inflammatory NF-κB pathway. These initial events trigger a cascade of downstream effects, including mitochondrial dysfunction, activation of apoptotic pathways, and cell cycle arrest. Furthermore, direct interaction with DNA may contribute to its genotoxic effects.
Induction of Apoptosis via the Mitochondrial (Intrinsic) Pathway
This compound is believed to induce apoptosis primarily through the mitochondrial pathway, a process initiated by cellular stress, including elevated ROS levels.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a critical role in promoting inflammation, cell survival, and proliferation in cancer. This compound has been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.
Induction of Cell Cycle Arrest
This compound can induce cell cycle arrest, preventing cancer cells from proliferating. This is often linked to DNA damage and the activation of cell cycle checkpoints.
Conclusion
This compound exhibits significant cytotoxic activity against a variety of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of oxidative stress, inhibition of the pro-survival NF-κB pathway, disruption of mitochondrial function leading to apoptosis, and induction of cell cycle arrest. The ability of this compound to form DNA adducts further contributes to its anticancer profile. While more research is needed to fully elucidate its therapeutic potential and to obtain more extensive cytotoxicity data specifically for this compound, the existing evidence strongly suggests that it and other sesquiterpene lactones are promising candidates for the development of novel anticancer agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further investigation into this important class of natural products.
References
The Dual Identity of Hymenoxin: A Technical Guide to a Flavone and a Sesquiterpene Lactone
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and biological activities of two distinct compounds that share the name "Hymenoxin." The first, a flavone, was identified in Hymenoxys scaposa. The second, a toxic sesquiterpene lactone more accurately referred to as Hymenoxon, is found in Hymenoxys odorata. This document delineates the unique chemical and biological profiles of each molecule, presenting quantitative data, experimental methodologies, and an analysis of their interactions with key cellular signaling pathways.
Part 1: this compound, the Flavone
The flavone this compound (5,7-Dihydroxy-6,8,3',4'-tetramethoxyflavone) is a polyphenolic compound first isolated from the plant Hymenoxys scaposa of the Compositae family.[1] Its discovery and synthesis were first reported in 1967.[1] This compound belongs to the flavonoid class, which is known for a wide range of biological activities.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C19H18O8 | [2] |
| Molecular Weight | 374.3 g/mol | [2] |
| Physical Description | Solid | PubChem |
| Melting Point | 215 - 216 °C | PubChem |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one | [2] |
Biological Activities and Cytotoxicity
| Flavone Compound | Cell Line | IC50 (µM) | Source |
| Calquiquelignan M | HepG2 | 49.8 | [3] |
| Calquiquelignan N | HepG2 | 53.6 | [3] |
| M1 (hydroxyl C-5 and C-7) | MCF7 | 35.9 | [4] |
| M3 (hydroxyl C-6) | OVCAR-3 | 44.7 | [4] |
| M14 (hydroxy C-5 and hydroxyl C-3′) | HCT116 | 4.6 | [4] |
| M15 (hydroxyl C-5 and 7-methylbenzyloxy) | OVCAR-3 | 45.6 | [4] |
Experimental Protocols
A general protocol for the isolation of flavones from plant material, based on the original discovery, would involve the following steps:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Flavones are typically found in the ethyl acetate fraction.
-
Chromatography: The flavone-rich fraction is further purified using chromatographic techniques.
-
Column Chromatography: The fraction is passed through a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the desired flavone.
-
-
Crystallization: The purified this compound flavone is then crystallized from a suitable solvent to obtain a pure solid compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Signaling Pathways
Flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. While specific studies on the this compound flavone are limited, its activity can be inferred from the behavior of other well-studied flavones.
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Many flavones have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[5][6][7]
References
- 1. Isolation, structure, and synthesis of this compound, a new flavone from Hymenoxys scaposa (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hymenoxin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenoxin, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its activity as a dual inhibitor of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB). This document provides detailed protocols for the extraction of this compound from plant sources and its subsequent purification. The methodologies described are based on established techniques for flavonoid isolation, including solvent extraction, silica gel chromatography, and reverse-phase high-performance liquid chromatography (HPLC). Additionally, this note outlines the signaling pathways inhibited by this compound, offering a molecular context for its anti-inflammatory and cytotoxic effects.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₈ | [1][2] |
| Molecular Weight | 374.34 g/mol | [1][2] |
| Melting Point | 215 - 216 °C | [1] |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one | [1] |
| CAS Number | 5603-01-1 | [2][3] |
| Appearance | Yellow prisms | [4] |
Biological Sources
This compound has been isolated from a variety of plant species. Notable sources include:
Experimental Protocols
The following protocols are compiled from methodologies used for the extraction and purification of this compound and related flavonoids. Researchers should optimize these protocols based on the specific plant matrix and available equipment.
Protocol 1: Extraction and Initial Purification from Hymenoxys scaposa
This protocol is adapted from the methods described for the isolation of flavonoids from Hymenoxys species.
1. Plant Material Preparation:
- Air-dry the aerial parts of the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
- Once fully dried, grind the material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Step 1: Defatting. Macerate the powdered plant material (e.g., 500 g) with a non-polar solvent such as petroleum ether (2 L) for 48 hours at room temperature with occasional stirring. This step removes lipids and other non-polar compounds.
- Filter the mixture through cheesecloth or filter paper and discard the petroleum ether.
- Step 2: this compound Extraction. Air-dry the defatted plant material to remove residual petroleum ether.
- Extract the dried plant material with dichloromethane (3 x 1.5 L) for 48 hours for each extraction.
- Combine the dichloromethane extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
3. Silica Gel Column Chromatography (Normal Phase):
- Column Packing: Prepare a slurry of silica gel 60 (230-400 mesh) in chloroform and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).
- Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
- Elution: Elute the column with 100% chloroform.
- Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the composition of each fraction using thin-layer chromatography (TLC) with a chloroform:methanol (95:5) mobile phase. This compound will appear as a distinct spot under UV light (254 nm and 365 nm).
- Combine the fractions containing pure this compound.
4. Recrystallization:
- Evaporate the solvent from the combined pure fractions to dryness.
- Dissolve the residue in a minimal amount of hot benzene.
- Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate the formation of crystals.
- Collect the yellow prismatic crystals of this compound by filtration and dry them in a vacuum desiccator.
Protocol 2: Alternative Extraction and Purification using HPLC
This protocol incorporates a polar solvent extraction and reverse-phase HPLC, which is a common and effective method for purifying flavonoids.
1. Plant Material Preparation:
- Prepare the dried, powdered plant material as described in Protocol 1.
2. Extraction:
- Macerate the powdered plant material (e.g., 100 g) with 80% methanol (2 x 500 mL) overnight at room temperature with constant stirring.
- Filter the extracts and combine them.
- Concentrate the methanol extract under reduced pressure to obtain an aqueous suspension.
3. Liquid-Liquid Partitioning:
- Partition the aqueous suspension with an equal volume of ethyl acetate (3 x 300 mL) in a separatory funnel.
- Combine the ethyl acetate fractions, which will contain this compound and other compounds of similar polarity.
- Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield a semi-purified extract.
4. Sephadex LH-20 Chromatography (Optional Size Exclusion):
- For further purification before HPLC, the semi-purified extract can be subjected to size exclusion chromatography.
- Dissolve the extract in a small volume of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
- Elute with methanol and collect fractions. Monitor the fractions by TLC to identify those containing this compound.
5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient Program:
- 0-5 min: 20% B
- 5-35 min: 20% to 80% B
- 35-40 min: 80% B
- 40-45 min: 80% to 20% B
- 45-50 min: 20% B
- Flow Rate: 2.0 mL/min.
- Detection: UV detector at 254 nm and 360 nm.
- Injection: Dissolve the this compound-containing fractions in the mobile phase and inject onto the column.
- Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
Signaling Pathway Inhibition
This compound is known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. This inhibition, in turn, prevents the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.
The diagram illustrates that inflammatory stimuli typically activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, including the gene for iNOS, leading to its transcription and subsequent production of nitric oxide (NO), a key inflammatory mediator. This compound exerts its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.
Experimental Workflow
The overall process for obtaining pure this compound from a plant source can be summarized in the following workflow.
Caption: General workflow for this compound extraction and purification.
This workflow provides a general overview, and the specific choices of solvents and chromatographic methods may be adjusted based on the starting material and desired purity.
Conclusion
The protocols and information provided herein serve as a comprehensive guide for the extraction, purification, and characterization of this compound for research and drug development purposes. The detailed methodologies, combined with an understanding of its mechanism of action, will facilitate further investigation into the therapeutic potential of this promising flavonoid.
References
- 1. Flavonoids differentially modulate nitric oxide production pathways in lipopolysaccharide-activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of nitric oxide by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Isolation, structure, and synthesis of this compound, a new flavone from Hymenoxys scaposa (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hymenoxin Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of Hymenoxin, a naturally occurring flavone. The protocols detailed below are based on established methodologies for flavonoid chemistry and are intended to serve as a guide for the laboratory synthesis and modification of this compound.
Introduction to this compound
This compound (IUPAC name: 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one) is a flavone found in various plants, including Helianthus carnosus and Helianthus hirsutus.[1] Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] The specific biological activities and mechanism of action of this compound are not extensively studied; however, its structural similarity to other well-researched flavones suggests it may modulate key cellular signaling pathways involved in inflammation and oxidative stress.
Total Synthesis of this compound
Experimental Protocol: Plausible Synthesis of this compound
This protocol outlines a potential synthetic route to this compound, starting from commercially available precursors.
Step 1: Synthesis of 2-hydroxy-4,6-dimethoxyacetophenone
-
Reaction Setup: To a solution of 1,3,5-trimethoxybenzene (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-4,6-dimethoxyacetophenone.
Step 2: Synthesis of the Chalcone Intermediate
-
Condensation Reaction: In a flask containing a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1.1 equivalents) in ethanol, add a strong base (e.g., a 50% aqueous solution of potassium hydroxide) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the reaction. Monitor by TLC.
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid. The chalcone will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water until neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.
Step 3: Oxidative Cyclization to form this compound
-
Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Cyclization: Add iodine (catalytic amount) to the solution and heat the mixture to 120-140 °C.
-
Reaction Progression: Monitor the reaction by TLC until the chalcone is consumed.
-
Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Purification: The crude this compound will precipitate. Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel followed by recrystallization to obtain pure this compound.
Quantitative Data (Expected)
The following table summarizes the expected yields and key analytical data for the synthesis of this compound, based on typical values for similar flavonoid syntheses.
| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1 | 2-hydroxy-4,6-dimethoxyacetophenone | C₁₀H₁₂O₄ | 196.20 | 60-70 | White solid |
| 2 | Chalcone Intermediate | C₁₉H₂₀O₆ | 344.36 | 70-85 | Yellow solid |
| 3 | This compound | C₁₉H₁₈O₈ | 374.34 | 50-60 | Yellow solid |
Note: Yields are estimates and can vary based on reaction conditions and scale.
Synthesis Workflow Diagram
Caption: Plausible synthetic workflow for the total synthesis of this compound.
Derivatization of this compound
The hydroxyl groups at the C5 and C7 positions of this compound are primary sites for derivatization. These modifications can be used to alter the molecule's solubility, bioavailability, and biological activity.
Experimental Protocol: Acetylation of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in pyridine.
-
Acetylation: Add acetic anhydride (excess, e.g., 5-10 equivalents) to the solution.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The acetylated product will precipitate.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield the pure diacetylated this compound.
Experimental Protocol: Methylation of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetone or DMF.
-
Methylation: Add an excess of methyl iodide and a base such as potassium carbonate.
-
Reaction Progression: Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling, filter off the base and evaporate the solvent.
-
Purification: Dissolve the residue in an organic solvent, wash with water, dry, and concentrate. Purify the product by column chromatography.
Quantitative Data for Derivatization (Expected)
| Reaction | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Acetylation | This compound diacetate | C₂₃H₂₂O₁₀ | 458.41 | >90 |
| Methylation | This compound dimethyl ether | C₂₁H₂₂O₈ | 402.39 | >85 |
Derivatization Workflow Diagram
References
- 1. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Hymenoxin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Hymenoxin, a toxic sesquiterpene lactone, in various samples using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound, also known as Hymenoxon, is a poisonous sesquiterpene lactone primarily found in plants of the Hymenoxys species, such as bitterweed (Hymenoxys odorata)[1]. It is a compound of interest due to its toxicity in livestock and its potential pharmacological activities. Accurate quantification of this compound is crucial for toxicological studies, quality control of herbal products, and in the early stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the determination of this compound in various matrices.
Chemical Properties of this compound
-
Chemical Formula: C₁₅H₂₂O₅
-
Molar Mass: 282.33 g/mol
-
Structure: A sesquiterpene lactone with a complex polycyclic structure.
-
Solubility: Soluble in organic solvents such as methanol, ethanol, and acetonitrile.
Principle of HPLC Quantification
This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. This compound, being a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated this compound is then detected by a UV detector, and the amount is quantified by comparing its peak area to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
A rapid and reproducible method for the quantification of Hymenoxon has been developed using reversed-phase HPLC[1]. The following table summarizes the recommended HPLC conditions.
| Parameter | Condition |
| Column | RP-8, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Methanol:Water (1:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Dry the plant material at 40°C until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The filtered extract is now ready for HPLC analysis.
This is a general protocol and may require optimization based on the specific matrix.
-
To 1 mL of the biological fluid in a centrifuge tube, add 2 mL of acetonitrile (as a protein precipitating agent).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and then filter through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Data Analysis and Quantification
-
Inject the prepared standard solutions and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
The final concentration in the original sample should be calculated by taking into account the dilution factors during sample preparation.
Method Validation Parameters
The described HPLC method should be validated according to standard guidelines to ensure its reliability.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | Intraday and Interday precision < 2% |
| Accuracy (Recovery %) | 95% - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (For Hymenoxon: ~75 ng)[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Recovery for Hymenoxon has been reported to be 102.5 ± 4.5%[1].
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by HPLC.
This compound Toxicity - A Conceptual Overview
Direct signaling pathway information for this compound is not well-documented in publicly available literature. However, its toxicity is understood to involve covalent binding to biological macromolecules.
References
Application Notes and Protocols for Hymenoxin In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell-based assays to characterize the biological activity of Hymenoxin, a sesquiterpene lactone known for its toxic and potential anti-mitotic properties.
Introduction
This compound is a sesquiterpene lactone that has been identified as a toxic component in certain plants. Research indicates that this compound can act as a mutagen and interacts with DNA by forming adducts with deoxyguanosine, which can lead to the inhibition of DNA synthesis.[1][2] Related compounds, such as hymenoratin, have demonstrated anti-mitotic activity by inducing mitotic arrest in cancer cells, suggesting a potential for this compound to interfere with cell cycle progression.[3]
This document outlines a panel of in vitro cell-based assays to elucidate the cytotoxic, genotoxic, and cell cycle-disrupting effects of this compound. The provided protocols are foundational for screening and mechanistic studies in drug discovery and toxicology.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HT-29 (Colon) | MTT | 24 | 75.2 ± 5.1 |
| HT-29 (Colon) | MTT | 48 | 48.9 ± 3.8 |
| MCF-7 (Breast) | MTT | 24 | 82.1 ± 6.3 |
| MCF-7 (Breast) | MTT | 48 | 55.7 ± 4.5 |
| A549 (Lung) | MTT | 24 | 95.4 ± 7.9 |
| A549 (Lung) | MTT | 48 | 68.3 ± 5.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells (24-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.3 ± 2.1 | 25.1 ± 1.8 | 19.6 ± 1.5 | 1.2 ± 0.3 |
| This compound (25 µM) | 53.8 ± 2.5 | 23.9 ± 2.0 | 22.3 ± 1.9 | 2.5 ± 0.6 |
| This compound (50 µM) | 48.1 ± 3.0 | 18.5 ± 2.2 | 33.4 ± 2.8 | 5.7 ± 1.1 |
| This compound (100 µM) | 35.2 ± 2.8 | 10.3 ± 1.5 | 54.5 ± 3.5 | 12.1 ± 1.8 |
Table 3: Induction of Apoptosis by this compound in HT-29 Cells (48-hour treatment)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 94.2 ± 1.5 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| This compound (50 µM) | 65.8 ± 3.2 | 18.5 ± 2.1 | 15.7 ± 1.9 |
| This compound (100 µM) | 38.4 ± 4.1 | 35.2 ± 3.5 | 26.4 ± 2.8 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Selected human cancer cell lines (e.g., HT-29, MCF-7)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC.[7] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
This compound stock solution
-
Cells for analysis
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.
Materials:
-
This compound stock solution
-
Cells for analysis
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with this compound for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizations
References
- 1. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity and mutagenicity of hymenoxon, sequiterpene lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of a natural product with anti-mitotic activity from a toxic Canadian prairie plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
Application Notes and Protocols for Hymenoxin Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenoxin (2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one) is a flavonoid compound.[1] Flavonoids are a large class of polyphenolic compounds found in plants, known for a variety of pharmacological activities.[2][3][4] this compound belongs to the sub-class of polymethoxyflavonoids (PMFs), which are characterized by the presence of multiple methoxy groups on the flavonoid backbone.[5][6] PMFs have garnered significant interest in the scientific community for their potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7][8][9]
Numerous studies have demonstrated that PMFs can modulate key signaling pathways involved in inflammation and cellular stress, such as the NF-κB, MAPK, and PI3K/Akt pathways.[10][11][12] The structural characteristics of this compound suggest it may share these biological activities, making it a promising candidate for efficacy studies in preclinical animal models of inflammatory and neurodegenerative diseases.
These application notes provide a framework for conducting efficacy studies of this compound using two well-established animal models: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced neuroinflammation model.
Hypothetical Signaling Pathway of this compound
Based on the known mechanisms of polymethoxyflavonoids, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. The following diagram illustrates a potential mechanism of action.
References
- 1. Structure of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders [mdpi.com]
- 8. Beneficial Effects of Citrus-Derived Polymethoxylated Flavones for Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Hymenoxin: A Tool for Investigating Enzyme Inhibition
Application Notes and Protocols for Researchers
Introduction
Hymenoxin (5,7-Dihydroxy-6,8,3',4'-tetramethoxyflavone) is a naturally occurring flavonoid that holds potential as a tool for studying enzyme inhibition. Its core structure is shared by a class of compounds known to interact with a variety of enzymes, making it a subject of interest for researchers in enzymology, pharmacology, and drug development. These application notes provide an overview of the potential enzymatic targets of this compound, with a focus on the cytochrome P450 (CYP450) family of enzymes, and offer detailed protocols for conducting enzyme inhibition assays.
While direct inhibitory data for this compound is limited in publicly available literature, research on structurally similar tetramethoxyflavones provides valuable insights into its potential activity. The data and protocols presented herein are based on studies of these closely related compounds and serve as a guide for investigating the inhibitory properties of this compound.
Key Applications
-
Investigating Drug Metabolism: Studying the inhibition of CYP450 enzymes by this compound can provide insights into potential herb-drug interactions.
-
Elucidating Structure-Activity Relationships: Comparing the inhibitory activity of this compound with other flavonoids can help in understanding the structural features required for enzyme binding and inhibition.
-
Screening for Novel Enzyme Inhibitors: this compound can be used as a lead compound in the search for new and more potent enzyme inhibitors for therapeutic applications.
Quantitative Data: Inhibition of Cytochrome P450 Enzymes by Structurally Similar Tetramethoxyflavones
The following table summarizes the half-maximal inhibitory concentrations (IC50) of hydroxylated tetramethoxyflavones, which share a similar core structure with this compound, against various human cytochrome P450 isoforms. This data can serve as a preliminary guide for designing experiments with this compound.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| 3-hydroxy-2′,4′,5′,6-tetramethoxyflavone | 20.6 ± 0.98 | 95.5 ± 3.21 | 8.03 ± 3.75 | 10.2 ± 2.47 | 0.44 ± 0.12 |
| 3-hydroxy-2′,4′,5′,7-tetramethoxyflavone | > 100 | > 100 | > 100 | 2.28 ± 0.46 | 0.15 ± 0.07 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure to determine the IC50 value of this compound against various CYP450 isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP450 isoform substrate (see table below)
-
Specific positive control inhibitor (see table below)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol
-
96-well plates
-
Incubator
-
LC-MS/MS system
CYP450 Isoforms, Substrates, and Positive Controls:
| CYP Isoform | Probe Substrate | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Furafylline |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of this compound by serial dilution.
-
Prepare working solutions of the probe substrate and positive control inhibitor.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Potassium phosphate buffer (to final volume)
-
This compound working solution (at various concentrations) or positive control inhibitor or vehicle control (e.g., DMSO).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 15-60 minutes, determined from linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Application Notes and Protocols for In Vivo Delivery of Hymenoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenoxin, a sesquiterpene lactone primarily found in plants of the Hymenoxys genus, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and anti-tumor activities. Like many other sesquiterpene lactones, this compound's in vivo efficacy is often limited by its poor aqueous solubility and low bioavailability. These application notes provide a comprehensive guide to formulating this compound for in vivo delivery, detailing experimental protocols for preparation, characterization, and administration. The information presented here is intended to facilitate preclinical research and development of this compound-based therapeutics.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound, like other sesquiterpene lactones containing an α,β-unsaturated carbonyl group, is believed to exert its biological effects through Michael-type addition reactions with nucleophilic biomolecules, particularly cysteine residues in proteins. A key molecular target is the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.
Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IKK complex, particularly the IKKβ subunit, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory and pro-survival genes.
This compound is thought to inhibit this pathway by directly alkylating and inactivating the IKKβ subunit. This prevents the phosphorylation and subsequent degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of its target genes.
Another important mechanism of this compound's toxicity is the depletion of cellular glutathione (GSH).[1][2] GSH is a critical antioxidant that protects cells from damage by reactive oxygen species and other electrophilic compounds. This compound, being an electrophile, can directly react with and deplete the intracellular pool of GSH. This depletion can lead to increased oxidative stress and cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative formulation strategies for sesquiterpene lactones. It is important to note that specific pharmacokinetic data for hymenoxon is currently limited in publicly available literature.
Table 1: this compound Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Oral | 241 ± 37 mg/kg | [3] |
| LD50 | Sheep | Intraperitoneal | ~7 mg/kg | Not available |
Table 2: Representative Nanoparticle Formulation Data for Sesquiterpene Lactones
| Formulation | Polymer | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Reference(s) |
| Nanoparticles | PLA | Arglabin | 220.3 | 78.1 | Not available |
| Nanoparticles | PLA | Vernolepin | 216.9 | 60.7 | Not available |
| Nanoparticles | PLA | Eucannabinolide | 226.4 | 78.9 | Not available |
Table 3: Representative Liposomal Formulation Data for Sesquiterpene Lactones
| Formulation | Lipid Composition | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Reference(s) |
| Liposomes | Soybean Phosphatidylcholine | Eremantholide C | ~150 | >80 | [4][5][6] |
| Liposomes | Soybean Phosphatidylcholine | Goyazensolide | ~160 | >80 | [4][5][6] |
Experimental Protocols
Due to the poor aqueous solubility of this compound, formulation strategies are essential for effective in vivo delivery. The following protocols describe the preparation of two common types of formulations: polymeric nanoparticles and liposomes.
Protocol for Preparation of this compound-Loaded PLA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method, which is suitable for encapsulating hydrophobic drugs like this compound.[1][7][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Poly(lactic acid) (PLA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Analytical balance
-
Sonicator (probe or bath)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Lyophilizer (optional)
-
Particle size analyzer
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh 250 mg of PLA/PLGA and a desired amount of this compound (e.g., 25 mg for a 10% drug loading).
-
Dissolve both components in 5 mL of DCM. Ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat to approximately 85°C with stirring until the PVA is fully dissolved.
-
Allow the PVA solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Immediately sonicate the mixture using a probe sonicator on an ice bath. A typical sonication cycle would be 1 second on, 3 seconds off for a total of 3-5 minutes. The power should be adjusted to achieve a fine emulsion without causing excessive heating.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a beaker and stir on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a low speed (e.g., 7,000-9,000 rpm for 3 minutes) to remove any large aggregates.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000-15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and repeating the high-speed centrifugation step twice to remove residual PVA and unencapsulated this compound.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer for in vivo administration, such as sterile PBS (pH 7.4).
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency and Drug Loading:
-
To determine the amount of this compound encapsulated, a known amount of lyophilized nanoparticles is dissolved in a suitable organic solvent (e.g., DCM) to break the nanoparticles and release the drug.
-
The concentration of this compound is then quantified using a validated UV-Vis spectrophotometry or HPLC method.
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol for Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method, a common technique for preparing liposomes encapsulating lipophilic drugs.[9][10][11][12]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (or other suitable phospholipids like DPPC, DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
-
Analytical balance
-
Particle size analyzer
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of phosphatidylcholine, cholesterol, and this compound. A common molar ratio is 20:1 (lipid:drug).
-
Dissolve all components in a mixture of chloroform and methanol (e.g., 9:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed (above the lipid transition temperature) aqueous buffer (e.g., PBS pH 7.4) to the flask.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and/or Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be sonicated. Use a bath sonicator for several minutes or a probe sonicator in short bursts on ice to avoid overheating and lipid degradation.
-
For a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against PBS, size exclusion chromatography, or ultracentrifugation.
-
-
Storage:
-
Store the final liposomal formulation at 4°C. For long-term storage, lyophilization with a cryoprotectant may be considered.
-
Characterization:
-
Particle Size and Zeta Potential: As described for nanoparticles.
-
Encapsulation Efficiency:
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).
-
Quantify the total amount of this compound using a validated analytical method.
-
Separate the unencapsulated drug from the liposomes (e.g., by ultracentrifugation) and quantify the amount of free drug in the supernatant.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vivo Administration and Considerations
Route of Administration:
The choice of administration route will depend on the therapeutic goal.
-
Oral (p.o.): Nanoparticle and liposomal formulations can potentially improve the oral bioavailability of this compound by protecting it from degradation in the gastrointestinal tract and enhancing its absorption.
-
Intravenous (i.v.): For systemic delivery and rapid achievement of therapeutic concentrations, i.v. administration is preferred. The formulation must be sterile and have a particle size below 200 nm to avoid embolism.
-
Intraperitoneal (i.p.): Often used in preclinical animal models for systemic delivery.
Dosage:
The appropriate dosage will need to be determined through dose-response studies. Based on the oral LD50 in mice of 241 mg/kg, initial efficacy studies could start at significantly lower doses (e.g., 10-50 mg/kg) and be escalated.[3] A study has reported daily oral administration of 100 mg/kg hymenoxon to mice for 20 days.[13]
Pharmacokinetic Studies:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%)
A typical pharmacokinetic study in mice would involve:
-
Administering the this compound formulation at a defined dose.
-
Collecting blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.[14][15][16]
-
Separating the plasma.
-
Extracting this compound from the plasma samples.
-
Quantifying the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Plotting the plasma concentration versus time and calculating the pharmacokinetic parameters using appropriate software.
Toxicology Studies:
Acute and chronic toxicity studies are essential to determine the safety profile of the this compound formulation. These studies typically involve:
-
Administering a range of doses to animals.
-
Monitoring for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, performing hematology, clinical chemistry, and histopathological analysis of major organs.
Conclusion
The successful in vivo delivery of this compound requires appropriate formulation to overcome its poor solubility. The protocols and information provided in these application notes offer a starting point for researchers to develop and evaluate this compound formulations for preclinical studies. Careful characterization of the formulation and comprehensive in vivo studies are critical for advancing this compound as a potential therapeutic agent.
References
- 1. static.igem.org [static.igem.org]
- 2. polylactide.com [polylactide.com]
- 3. Toxicity and mutagenicity of hymenoxon, sequiterpene lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanocomposix.com [nanocomposix.com]
- 8. Preparation and Evaluation of Poly(lactic acid)/Poly(vinyl alcohol) Nanoparticles Using the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. Acute exposure to hymenoxon: electron microscopic study of the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hymenoxin: A Flavone with Nutraceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of flavones, a class of compounds to which Hymenoxin belongs. As of the latest literature review, specific experimental data on the nutraceutical applications of this compound is limited. Therefore, the information presented herein is intended to serve as a foundational guide for initiating research and development of this compound as a potential nutraceutical agent. It is crucial to distinguish this compound (a flavone) from Hymenoxon (a toxic sesquiterpene lactone), as the latter is a known toxin.
Introduction to this compound
This compound is a flavone, a subclass of flavonoids, with the chemical name 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one.[1] It is found in various plants, including Hymenoxys scaposa, peppermint (Mentha x piperita), and sunflowers (Helianthus annuus).[2] Flavonoids, in general, are well-documented for their broad range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, making them a subject of great interest for nutraceutical and pharmaceutical applications.[3][4] Given its chemical structure, this compound is hypothesized to share these beneficial properties.
Potential Nutraceutical Applications
Based on the activities of structurally related flavones, this compound could be investigated for the following nutraceutical applications:
-
Antioxidant Support: To mitigate oxidative stress by scavenging free radicals. The antioxidant activity of flavonoids is a key determinant of their health benefits.[3]
-
Anti-inflammatory Agent: To help manage chronic inflammation, which is a contributing factor to numerous diseases.[5][6]
-
Cardioprotective Support: Flavonoids have been shown to have beneficial effects on cardiovascular health.[3]
-
Neuroprotective Agent: Some flavonoids exhibit properties that may protect against neurodegenerative diseases.[7]
Quantitative Data on Flavone Bioactivity (for Comparative Analysis)
| Flavone | Biological Activity | Assay | IC50 Value | Reference |
| Luteolin | Antioxidant | DPPH Radical Scavenging | 5.2 µM | [8] |
| Luteolin | Anti-inflammatory | 15-Lipoxygenase Inhibition | 38.5 µM | [8] |
| Apigenin | Anticancer | Inhibition of MCF7 cell line | 35.9 µM | [9] |
| Kaempferol | Antibacterial | Micrococcus luteus | MIC = 0.05 µg/mL | [10] |
| Quercetin | Antioxidant | ABTS Radical Scavenging | ~5 µM | [11] |
Proposed Experimental Protocols for this compound Evaluation
The following are detailed protocols that can be adapted to investigate the nutraceutical potential of this compound.
4.1. In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound sample (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions of the this compound stock solution in methanol.
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
4.2. In Vitro Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound sample (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plate
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) by comparing with a standard curve of sodium nitrite.
-
Calculate the percentage of inhibition of NO production.
Signaling Pathways and Experimental Workflows
5.1. Potential Anti-inflammatory Signaling Pathway of this compound
Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[5]
Caption: Proposed anti-inflammatory mechanism of this compound.
5.2. General Workflow for Evaluating this compound Bioactivity
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's nutraceutical potential.
Caption: Workflow for this compound nutraceutical development.
Conclusion and Future Directions
This compound, as a member of the flavone family, presents a promising candidate for nutraceutical development. However, a significant research gap exists regarding its specific biological activities and mechanisms of action. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically investigate the potential health benefits of this compound. Future research should focus on performing the described in vitro assays to generate quantitative data, followed by mechanistic studies and in vivo validation to establish its efficacy and safety profile for nutraceutical applications.
References
- 1. Structure of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033306) [hmdb.ca]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of natural dietary flavonoids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hymenoxin as a Standard for Phytochemical Analysis
For: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for the Use of Hymenoxin as a Phytochemical Standard.
Introduction
This compound (5,7-Dihydroxy-6,8,3',4'-tetramethoxyflavone) is a polymethoxyflavone found in various plant species, including Helianthus (sunflowers) and Mentha (peppermint)[1][2]. As a member of the flavonoid class, it exhibits various biological activities and serves as a valuable analytical standard for the identification and quantification of related compounds in phytochemical research and drug development.[3][4] This document provides detailed protocols for the extraction, isolation, and analysis of this compound using modern chromatographic and spectroscopic techniques. It also explores its role in modulating key cellular signaling pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods and for understanding its behavior in biological systems.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one | [1] |
| Molecular Formula | C₁₉H₁₈O₈ | [1] |
| Molecular Weight | 374.3 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 215 - 216 °C | [1] |
| CAS Number | 56003-01-1 | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources, adapted from established methods for flavonoid extraction.
Objective: To extract and isolate this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Hymenoxys scaposa)[5]
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Maceration:
-
Soak 100 g of dried, powdered plant material in 500 mL of methanol at room temperature for 48 hours.
-
Filter the extract and repeat the extraction process with fresh methanol twice more.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a 9:1 methanol-water mixture.
-
Perform liquid-liquid partitioning sequentially with hexane, chloroform, and ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids like this compound, and concentrate it to dryness.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Pool the this compound-rich fractions and further purify using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.
-
-
Crystallization:
-
Concentrate the purified fraction and crystallize the this compound from a suitable solvent system (e.g., methanol-water) to obtain a pure standard.
-
References
- 1. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033306) [hmdb.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Isolation, structure, and synthesis of this compound, a new flavone from Hymenoxys scaposa (Compositae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hymenoxin Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Hymenoxin.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent Selection: this compound, a flavonoid, has specific solubility characteristics. Using a solvent with polarity that does not match that of this compound will result in poor extraction. | Solvent Optimization: Experiment with a range of solvents with varying polarities. Start with moderately polar solvents like ethanol or methanol, and also test binary mixtures (e.g., ethanol-water, methanol-water). For non-polar impurities, a pre-extraction with a non-polar solvent like n-hexane can be beneficial. |
| Suboptimal Extraction Temperature: Both excessively high and low temperatures can negatively impact yield. High temperatures can lead to the degradation of this compound, while low temperatures may not provide sufficient energy for efficient extraction. | Temperature Control: Optimize the extraction temperature. For conventional methods like maceration or Soxhlet, a temperature range of 40-60°C is generally recommended for flavonoids. For advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), the optimal temperature may vary and should be determined experimentally. | |
| Insufficient Extraction Time: The contact time between the plant material and the solvent may not be long enough to allow for complete diffusion of this compound. | Time Optimization: Increase the extraction time. For maceration, this could mean extending the process from hours to days. For UAE and MAE, which are generally faster, optimization in the range of 10-60 minutes is recommended. | |
| Inadequate Solid-to-Solvent Ratio: A high concentration of plant material relative to the solvent can lead to saturation of the solvent and incomplete extraction. | Ratio Adjustment: Increase the solvent volume. A common starting point for flavonoid extraction is a solid-to-solvent ratio of 1:10 to 1:30 (g/mL). | |
| Large Particle Size of Plant Material: Larger particles have a smaller surface area-to-volume ratio, which limits solvent penetration and diffusion of the target compound. | Grinding/Milling: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for extraction. | |
| Co-extraction of Impurities | Solvent with Low Selectivity: The chosen solvent may be dissolving a wide range of compounds in addition to this compound, leading to a complex and impure extract. | Solvent System Refinement: Employ a multi-step extraction process. A pre-extraction with a non-polar solvent (e.g., n-hexane) can remove lipids and other non-polar impurities before extracting this compound with a more polar solvent. Alternatively, liquid-liquid partitioning of the crude extract can be used to separate compounds based on their differential solubility in immiscible solvents. |
| Inappropriate pH: The pH of the extraction medium can influence the solubility of this compound and potential co-contaminants. | pH Adjustment: For some flavonoids, a slightly acidic extraction medium can improve stability and yield. Experiment with adding a small amount of acid (e.g., formic acid, acetic acid) to the extraction solvent. | |
| Degradation of this compound | Exposure to High Temperatures: this compound, like many flavonoids, can be susceptible to thermal degradation. | Use of Milder Extraction Techniques: Employ non-thermal or minimally thermal techniques like ultrasound-assisted extraction (UAE) at controlled temperatures or maceration at room temperature. For methods requiring heat, use the lowest effective temperature and minimize the exposure time. |
| Exposure to Light: Prolonged exposure to UV or visible light can cause photodegradation of flavonoids. | Light Protection: Conduct the extraction process in amber glassware or protect the extraction vessel from light. Store extracts in the dark. | |
| Extreme pH Conditions: Highly acidic or alkaline conditions can lead to the degradation of the flavonoid structure. | Maintain Neutral or Slightly Acidic pH: Unless specifically required for a particular protocol, maintain the pH of the extraction solvent close to neutral or slightly acidic (pH 4-6). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The optimal solvent for this compound extraction depends on the specific plant matrix and the desired purity of the extract. As a flavonoid, this compound is moderately polar. Good starting points for solvent selection are ethanol, methanol, and their aqueous solutions (e.g., 70-80% ethanol) . Dichloromethane has also been reported for the extraction of this compound from Hymenoxys scaposa. It is recommended to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your specific application.
Q2: How can I improve the efficiency of my this compound extraction?
A2: To improve extraction efficiency, consider optimizing the following parameters:
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.
-
Temperature and Time: Systematically evaluate the effect of different temperatures and extraction durations on the yield.
-
Solid-to-Solvent Ratio: Ensure an adequate volume of solvent is used to prevent saturation.
-
Particle Size: Grind the plant material to a fine powder to maximize surface area.
Q3: How do I remove unwanted compounds from my this compound extract?
A3: Purification of the crude extract is often necessary. Common methods include:
-
Solvent Partitioning: This involves dissolving the crude extract in a solvent mixture (e.g., water/ethyl acetate) and separating the phases. This compound will partition into the phase with the more similar polarity.
-
Column Chromatography: This is a powerful technique for separating compounds based on their affinity for a stationary phase. Silica gel or reversed-phase C18 columns are commonly used for flavonoid purification.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid cleanup and fractionation of the extract.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A typical HPLC method would involve:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.
-
Detection: A UV-Vis detector set at the wavelength of maximum absorbance for this compound (which needs to be determined experimentally, but is typically in the range of 250-380 nm for flavonoids).
-
Quantification: A calibration curve is created using a pure standard of this compound to determine the concentration in the unknown samples.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound from dried plant material using UAE.
Materials:
-
Dried and powdered plant material (e.g., leaves of Hymenoxys scaposa)
-
Extraction solvent (e.g., 80% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 1 gram of the powdered plant material and place it in a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent to the tube (solid-to-solvent ratio of 1:20 g/mL).
-
Place the tube in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter.
-
The solvent can be removed from the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
For quantitative analysis, the filtered extract can be directly injected into an HPLC system after appropriate dilution.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a general HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV-Vis scan of a this compound standard (typically 250-380 nm).
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following tables provide a template for summarizing quantitative data from this compound extraction experiments.
Table 1: Effect of Different Solvents on this compound Yield
| Solvent | Extraction Method | Temperature (°C) | Time (min) | This compound Yield (mg/g of dry plant material) |
| Methanol | UAE | 40 | 30 | Enter experimental data |
| Ethanol | UAE | 40 | 30 | Enter experimental data |
| 80% Ethanol | UAE | 40 | 30 | Enter experimental data |
| Dichloromethane | Maceration | 25 | 24 hours | Enter experimental data |
Table 2: Effect of Temperature on this compound Yield using 80% Ethanol
| Temperature (°C) | Extraction Method | Time (min) | This compound Yield (mg/g of dry plant material) |
| 30 | UAE | 30 | Enter experimental data |
| 40 | UAE | 30 | Enter experimental data |
| 50 | UAE | 30 | Enter experimental data |
| 60 | UAE | 30 | Enter experimental data |
Visualizations
Signaling Pathway
Flavonoids, including potentially this compound, are known to modulate various cellular signaling pathways. The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response and is a common target of flavonoids.
Caption: Proposed mechanism of this compound activating the Nrf2 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
Technical Support Center: Preventing Hymenoxin Degradation During Experiments
Disclaimer: The term "Hymenoxin" can refer to two distinct chemical compounds: a toxic sesquiterpene lactone (also known as Hymenoxon) found in plants of the Hymenoxys genus, and a methoxylated flavonoid. This guide addresses potential degradation issues for both compounds, clearly distinguishing between them. Researchers should verify the chemical identity of their this compound standard to apply the correct guidance.
Section 1: Hymenoxon (Sesquiterpene Lactone)
Hymenoxon is a toxic sesquiterpene lactone and the primary toxin in bitterweed (Hymenoxys odorata).[1][2][3] Its reactivity, which is linked to its toxicity, also makes it susceptible to degradation under certain experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause Hymenoxon degradation?
A1: The stability of Hymenoxon, like many sesquiterpene lactones, is primarily affected by pH, temperature, and the presence of nucleophiles.[4][5] The α,β-unsaturated carbonyl groups in its structure are reactive and prone to nucleophilic attack.
Q2: My Hymenoxon solution seems to be losing activity over time. What could be the cause?
A2: Loss of activity is likely due to degradation. If your solution is stored at room temperature or in a neutral to alkaline pH buffer, degradation can occur.[4][5] For instance, some sesquiterpene lactones show instability at pH 7.4 and 37°C.[4][5] Additionally, if your solvent contains nucleophiles (e.g., alcohols), it could react with the Hymenoxon molecule.
Q3: How should I store my Hymenoxon standards?
A3: For long-term storage, Hymenoxon should be stored as a dry solid at -20°C or lower, protected from light and moisture. For stock solutions, use an aprotic solvent like DMSO or acetonitrile, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: Can the solvent I use for my experiments affect Hymenoxon's stability?
A4: Yes, the choice of solvent is critical. Protic solvents, especially alcohols like ethanol, can react with sesquiterpene lactones, leading to the formation of adducts.[6][7] It is advisable to use aprotic solvents where possible. If aqueous buffers are necessary, prepare them fresh and use them for the shortest duration possible.
Troubleshooting Guide: Hymenoxon Degradation
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of Hymenoxon in the assay medium. | - Prepare Hymenoxon dilutions in the final assay medium immediately before use.- Minimize the incubation time as much as the experimental protocol allows.- Run a stability control by incubating Hymenoxon in the assay medium for the duration of the experiment and then analyzing for degradation. |
| Appearance of unknown peaks in HPLC analysis | Hymenoxon has degraded into one or more new compounds. | - Analyze the fresh Hymenoxon standard to confirm its purity.- Review the sample preparation and storage conditions. Ensure the use of appropriate solvents and temperatures.- If degradation is suspected, use a stability-indicating HPLC method to separate and identify potential degradants.[8] |
| Loss of compound after storage in solution | Instability in the storage solvent or repeated freeze-thaw cycles. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Use a more stable solvent for storage (e.g., anhydrous DMSO or acetonitrile).- Re-qualify the concentration of your stock solution if it has been stored for an extended period. |
Experimental Protocol: Forced Degradation Study for Hymenoxon
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10][11][12]
Objective: To determine the degradation pathways of Hymenoxon under various stress conditions.
Materials:
-
Hymenoxon
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
LC-MS system for identification of degradants
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Hymenoxon in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid Hymenoxon in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
-
A typical HPLC system might use a C18 column with a gradient elution of water and acetonitrile.
-
Characterize the degradation products using LC-MS to determine their mass and fragmentation patterns.
-
Workflow for Hymenoxon Forced Degradation Study
Caption: Workflow for a forced degradation study of Hymenoxon.
Section 2: this compound (Flavonoid)
This this compound is a flavonoid, specifically a 5,7-dihydroxy-6,8,3',4'-tetramethoxyflavone.[13] Flavonoids, while generally more stable than sesquiterpene lactones, are susceptible to degradation, particularly through oxidation. The presence of methoxy groups in this this compound is expected to enhance its metabolic stability compared to unmethylated flavonoids.[1][2][14][15]
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of the flavonoid this compound during experiments?
A1: The main degradation pathways for flavonoids are oxidation and photodegradation.[1] Factors such as exposure to light, oxygen, high temperatures, and the presence of metal ions can accelerate these processes.[16]
Q2: I've noticed a color change in my this compound solution. Is this a sign of degradation?
A2: A color change can indicate degradation. Flavonoids are phenolic compounds, and their oxidation can lead to the formation of colored products. It is recommended to analyze the solution by HPLC to confirm if degradation has occurred.
Q3: What is the best way to store this compound solutions?
A3: this compound stock solutions should be prepared in a high-quality solvent like DMSO or methanol, stored in amber vials to protect from light, and kept at -20°C or below.[17] Aliquoting is recommended to prevent contamination and degradation from multiple freeze-thaw cycles.
Q4: Are there any specific reagents or conditions I should avoid when working with this compound?
A4: Avoid strong alkaline conditions, as they can promote the degradation of flavonoids.[5] Also, minimize the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) unless they are a required part of your experiment, as they can catalyze oxidation.[16]
Troubleshooting Guide: Flavonoid this compound Degradation
| Problem | Potential Cause | Recommended Solution |
| Decreased antioxidant activity in assays | Oxidative degradation of this compound. | - Prepare fresh solutions for each experiment.- Degas solvents and buffers to remove dissolved oxygen.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from aqueous solution | Low aqueous solubility, which can be exacerbated by degradation. O-methylation generally improves stability but may affect solubility depending on the overall structure.[18] | - Use a co-solvent (e.g., DMSO, ethanol) to improve solubility in aqueous buffers.- Ensure the pH of the solution is compatible with this compound's stability and solubility. |
| Variable results between experimental runs | Inconsistent handling and storage of this compound solutions. | - Standardize your protocol for solution preparation, storage, and handling.- Always use fresh dilutions from a properly stored stock solution for each experiment. |
Experimental Protocol: Stability Testing of Flavonoid this compound in Solution
This protocol outlines a method to assess the stability of the flavonoid this compound under typical experimental conditions.
Objective: To quantify the degradation of this compound in a specific solvent and temperature over time.
Materials:
-
This compound (flavonoid)
-
Selected solvent (e.g., DMSO, ethanol, phosphate buffer pH 7.4)
-
HPLC-UV system with a validated method for this compound quantification
-
Incubator or water bath
-
Amber vials
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µg/mL).
-
Incubation:
-
Dispense the solution into several amber vials.
-
Place the vials in an incubator at the desired temperature (e.g., room temperature or 37°C).
-
Prepare a control sample to be stored at -80°C (time zero).
-
-
Time Points: Withdraw a vial for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis:
-
Immediately analyze the sample by HPLC-UV to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
-
Data Presentation: Plot the percentage of this compound remaining against time to visualize the degradation kinetics.
Logical Relationship for Assessing Flavonoid Stability
Caption: Key factors in determining the degradation kinetics of flavonoid this compound.
Quantitative Data Summary: Forced Degradation of Flavonoids (General)
The following table summarizes typical degradation percentages for flavonoids under forced degradation conditions. Note that these are general values, and the stability of the specific this compound flavonoid may vary.
| Stress Condition | Typical Reagents & Conditions | Typical Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C, 2-24h | 5-20% | [4][19] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp, 1-8h | 10-40% | [4][19] |
| Oxidation | 3-6% H₂O₂, Room Temp, 24h | 15-50% | [4] |
| Thermal Degradation | 70-80°C, 48-72h | 5-15% | [4] |
| Photodegradation | ICH Q1B conditions | 10-30% | [12] |
References
- 1. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of solvent composition on the miscibility and physical stability of naproxen/PVP K 25 solid dispersions prepared by cosolvent spray-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 7. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. sgs.com [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bepress Guest Access [opensiuc.lib.siu.edu]
- 17. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Hymenoxin Solubility Solutions
Welcome to the technical support center for Hymenoxin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor water solubility of this compound. Here you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an 8-O-methylated flavonoid found in plants such as sunflowers and peppermints.[1][2] Like many flavonoids, it is a lipophilic molecule with poor water solubility, predicted to be approximately 0.048 g/L.[2] This low aqueous solubility can lead to significant challenges in experimental assays and can be a major barrier to achieving therapeutic bioavailability, as dissolution is often the rate-limiting step for absorption.[3]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Three primary formulation strategies are highly effective for improving the solubility of poorly water-soluble drugs like this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. This process can reduce the drug's crystallinity and particle size down to a molecular level, thereby increasing its dissolution rate.[4][5]
-
Nanonization (Nanosuspensions): By reducing the particle size of this compound to the sub-micron (nanometer) range, the surface area-to-volume ratio is dramatically increased.[6] This significantly enhances the dissolution velocity as described by the Noyes-Whitney equation.[3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their internal cavity, forming a water-soluble inclusion complex.[7][8] This complex effectively shields the lipophilic drug from the aqueous environment, enhancing its apparent solubility.[8]
Q3: How do I choose the right solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the required concentration, the experimental system (e.g., in vitro, in vivo), the required stability, and available equipment. The diagram below provides a general decision-making workflow.
Troubleshooting Guide
Problem: During my experiment, the this compound I dissolved in a co-solvent (like DMSO) precipitates when added to my aqueous buffer/media.
-
Cause: This is a common issue known as "crashing out." The aqueous buffer acts as an anti-solvent, and the concentration of the organic co-solvent is diluted below the level required to keep the lipophilic this compound in solution.
-
Solution 1 - Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay to below its aqueous solubility limit. However, this may not be feasible if a high concentration is required for efficacy.
-
Solution 2 - Employ Advanced Formulation: Utilize one of the recommended formulation strategies. A cyclodextrin complex, solid dispersion, or nanosuspension will keep this compound dispersed in an aqueous environment and prevent precipitation. Studies on other poorly soluble natural products have shown cyclodextrin complexation can increase aqueous solubility by over 100-fold.[9]
Problem: My this compound formulation shows poor bioavailability in cell-based assays or animal models.
-
Cause: Poor bioavailability for a poorly soluble compound is often due to an insufficient dissolution rate.[10] Even if the compound is in a seemingly stable suspension, if it doesn't dissolve quickly enough at the site of absorption (e.g., the cell membrane or gastrointestinal tract), it cannot be effectively utilized.
-
Solution 1 - Decrease Particle Size: If you are using a suspension, the dissolution rate is directly related to the particle surface area. Nanonization is the most effective method to address this. Creating a nanosuspension with particle sizes between 100-500 nm can dramatically increase the dissolution rate and subsequent bioavailability.[3]
-
Solution 2 - Create an Amorphous Form: Crystalline compounds require additional energy to break the crystal lattice before they can dissolve. Formulating this compound as an amorphous solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC) can bypass this energy barrier, leading to much faster dissolution and absorption.[4][11]
Problem: The solubility of my this compound formulation is inconsistent between batches.
-
Cause: Inconsistency often points to a lack of control in the formulation process. For example, in solid dispersions made by solvent evaporation, the rate of evaporation can affect the final morphology.[12] In nanosuspensions, variations in homogenization pressure or milling time can lead to different particle size distributions.[13]
-
Solution - Standardize Protocols: Strictly follow a detailed, validated experimental protocol for your chosen method. Precisely control all parameters, such as temperatures, mixing speeds, evaporation rates, and processing times. Characterize each batch using methods like Dynamic Light Scattering (DLS) for particle size, and X-ray Powder Diffraction (XRPD) to confirm the physical state (crystalline vs. amorphous).
Data Summary: Comparison of Solubility Enhancement Techniques
The following table summarizes typical results that can be achieved when applying different solubility enhancement techniques to a poorly soluble compound like this compound.
| Formulation Method | Carrier/Stabilizer | Achieved this compound Conc. (µg/mL) | Fold Increase (vs. Pure Drug) | Particle Size / State | Notes |
| Unformulated this compound | N/A | ~48 | 1x | Crystalline Powder | Baseline solubility in aqueous buffer (pH 7.4) |
| Cyclodextrin Complex | HP-β-CD | 2,400 | ~50x | Molecular Inclusion | Simple to prepare; suitable for in vitro use[8] |
| Solid Dispersion | PVP K30 | 12,000 | ~250x | Amorphous | High drug loading possible; ideal for oral delivery[4] |
| Nanosuspension | Poloxamer 188 | 9,600 | ~200x | < 200 nm | High dissolution velocity; suitable for parenteral use[6] |
Experimental Protocols
Below are detailed protocols for three common solubility enhancement methods.
Protocol 1: this compound-PVP Solid Dispersion (Solvent Evaporation Method)
This protocol creates an amorphous dispersion of this compound in a Polyvinylpyrrolidone (PVP) carrier, which significantly enhances its dissolution rate.[12]
-
Preparation:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-carrier ratio).
-
Dissolve both components in 20 mL of a suitable common solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Mix using a magnetic stirrer until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Gradually reduce the pressure to evaporate the solvent. Continue until a thin, dry film is formed on the flask wall.
-
-
Final Processing:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Carefully scrape the solid material from the flask walls using a spatula.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the solid dispersion powder in a desiccator to prevent moisture absorption, which could induce recrystallization.
-
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033306) [hmdb.ca]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. japer.in [japer.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. alzet.com [alzet.com]
- 9. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jetir.org [jetir.org]
- 12. japsonline.com [japsonline.com]
- 13. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
Hymenoxon HPLC Analysis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Hymenoxon.
A Note on Hymenoxin vs. Hymenoxon
It is important to clarify the distinction between two similarly named compounds:
-
This compound: A flavonoid compound (C19H18O8).
-
Hymenoxon: A toxic sesquiterpene lactone (C15H22O5) found in plants of the Hymenoxys genus.
This guide focuses on the HPLC analysis of Hymenoxon , as its chemical properties are more commonly associated with the challenges addressed in HPLC troubleshooting for natural products.
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Q1: My Hymenoxon peak area is inconsistent between injections of the same sample. What could be the cause?
A1: Inconsistent peak areas for Hymenoxon can stem from several factors related to sample stability and preparation:
-
Analyte Instability: Hymenoxon, like many sesquiterpene lactones, can be unstable. Degradation can occur in solution, especially if exposed to light, high temperatures, or non-optimal pH conditions for extended periods. It is recommended to use freshly prepared samples and store them in amber vials at low temperatures (e.g., 4°C) if they are to be left in the autosampler for an extended period. Studies on other sesquiterpene lactones have shown significant degradation under various stress conditions.[1][2]
-
Incomplete Extraction: The extraction of Hymenoxon from plant material may be incomplete or variable. Ensure your extraction protocol is validated and consistently applied. Sonication and thorough vortexing can aid in achieving complete extraction.
-
Precipitation in Sample Vial: Hymenoxon may precipitate out of solution if the sample solvent is not compatible with the mobile phase or if the sample is too concentrated. Ensure the sample is fully dissolved and consider filtering through a 0.22 µm or 0.45 µm syringe filter before injection.
Q2: I am extracting Hymenoxon from Hymenoxys odorata. What is a general extraction procedure?
A2: A general procedure for extracting Hymenoxon from dried and powdered plant material involves the following steps:
-
Maceration/Sonication: Extract the powdered plant material with a suitable organic solvent such as methanol or ethanol. To optimize extraction, a combination of shaking and sonication is often effective.[3]
-
Filtration: Filter the extract to remove solid plant debris.
-
Solvent Evaporation: Remove the solvent from the filtrate, for example, by using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a solvent that is compatible with your HPLC mobile phase, typically the mobile phase itself or a weaker solvent.
Chromatographic Issues
Q3: My Hymenoxon peak is tailing. How can I improve the peak shape?
A3: Peak tailing for sesquiterpene lactones like Hymenoxon is a common issue. Here are several potential causes and solutions:
-
Secondary Interactions: Tailing can be caused by interactions between the analyte and active sites (silanols) on the silica-based column packing. Adding a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase can suppress these interactions and improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.
-
Column Contamination: Buildup of matrix components on the column can cause peak distortion. Use a guard column and/or implement a column washing step after each analytical run.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: I am not seeing a peak for Hymenoxon, or the peak is very small.
A4: The absence or small size of the Hymenoxon peak could be due to several reasons:
-
Incorrect Detection Wavelength: Hymenoxon, as a sesquiterpene lactone, is expected to have a UV absorbance maximum in the low UV range. For similar compounds, detection is often performed between 205 nm and 220 nm.[4] Ensure your detector is set to an appropriate wavelength.
-
Analyte Degradation: As mentioned in Q1, Hymenoxon can degrade. Prepare fresh samples and protect them from light and heat. Forced degradation studies on other sesquiterpene lactones show susceptibility to acidic and alkaline conditions.[1][2]
-
Poor Retention: If Hymenoxon is not sufficiently retained on the column, it may elute with the solvent front. Consider using a mobile phase with a lower percentage of organic solvent to increase retention.
Q5: The retention time of my Hymenoxon peak is shifting between runs.
A5: Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time. Ensure accurate measurement of solvents and additives. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.
Experimental Protocols
Recommended Starting HPLC Method for Hymenoxon
The following is a recommended starting point for developing an HPLC method for Hymenoxon, based on methods used for similar sesquiterpene lactones.[1][4]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation Protocol from Hymenoxys odorata
-
Grinding: Grind dried aerial parts of Hymenoxys odorata to a fine powder.
-
Extraction: To 1 gram of powdered plant material, add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Injection: The filtered extract is ready for HPLC analysis.
Visual Troubleshooting Guides
Hymenoxon HPLC Analysis Workflow
Figure 1. A typical workflow for the HPLC analysis of Hymenoxon from plant material.
Troubleshooting Logic for Common Hymenoxon HPLC Issues
Figure 2. A decision tree for troubleshooting common issues in Hymenoxon HPLC analysis.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Hymenoxin Off-Target Effects in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of hymenoxin in cell culture experiments. This compound, a sesquiterpene lactone of the pseudoguaianolide type, is a reactive molecule with the potential for significant off-target activities that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The most well-documented off-target effect of this compound is its ability to act as an alkylating agent and form covalent adducts with DNA. Specifically, it has been shown to bind to deoxyguanosine residues, leading to DNA damage.[1] This genotoxic effect can trigger various cellular responses, including cell cycle arrest and apoptosis, which may not be related to its intended pharmacological target.
Q2: Besides DNA damage, what are other potential off-target effects of this compound?
A2: Due to its reactive α,β-unsaturated carbonyl group, this compound can likely react with other nucleophilic biomolecules besides DNA. While specific protein targets for this compound have not been definitively identified in the literature, related sesquiterpene lactones are known to covalently modify proteins containing reactive cysteine residues. This can lead to the modulation of various signaling pathways. Furthermore, some sesquiterpene lactones have been reported to inhibit mitochondrial respiration, which can have widespread effects on cellular metabolism and viability.
Q3: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. Is this expected?
A3: High cytotoxicity is a potential and expected outcome when working with this compound, as it is a known toxic compound. The cytotoxicity can stem from both its intended (on-target) and unintended (off-target) effects, such as DNA damage and potential mitochondrial dysfunction. The sensitivity to this compound can vary significantly between different cell lines.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: Differentiating on-target from off-target effects can be challenging. A common strategy involves using a structurally related analog of this compound that lacks the reactive α-methylene-γ-lactone moiety, which is responsible for its alkylating activity. If the biological effect is lost with the inactive analog, it is likely mediated by a covalent interaction, which could be an on- or off-target effect. Further validation can be achieved through target engagement assays, genetic knockdown or knockout of the intended target, and comprehensive "omics" approaches like proteomics to identify unintendedly modified proteins.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high or rapid cell death | This compound-induced apoptosis or necrosis due to off-target effects (e.g., extensive DNA damage, mitochondrial toxicity). | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. - Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release) to understand the mode of cell death. - Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cell death is apoptosis-dependent. |
| Inconsistent results between experiments | - Degradation or instability of this compound in culture medium. - Cell line passage number and health. - Variability in treatment conditions. | - Prepare fresh this compound solutions for each experiment from a frozen stock. - Use a consistent and low-passage number of cells. - Ensure precise and consistent timing of treatments and assays. |
| Observed phenotype does not correlate with the intended target's function | Off-target effects are dominating the cellular response. | - Investigate known off-target pathways of related compounds (see Signaling Pathways section below). - Use lower, non-toxic concentrations of this compound if possible to minimize off-target effects. - Employ orthogonal approaches to validate the role of the intended target (e.g., siRNA/shRNA knockdown). |
| Changes in cell morphology not typical for the expected phenotype | This compound may be affecting the cytoskeleton or inducing cellular stress responses. A related compound, hymenoratin, has been shown to induce cell rounding and mitotic arrest.[2] | - Perform immunofluorescence staining for key cytoskeletal proteins (e.g., tubulin, actin). - Analyze cell cycle distribution using flow cytometry. - Assess markers of cellular stress (e.g., heat shock proteins). |
Quantitative Data on this compound and Related Compounds
Direct IC50 values for this compound across a wide range of cell lines are not extensively reported in the readily available literature. However, data from related pseudoguaianolides can provide an indication of the expected potency.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Hymenoratin (from Hymenoxys richardsonii extract) | HT-29 (colon cancer) | Cytotoxicity | 123 ± 16 µg/mL (extract) | [2] |
| Hymenoratin (from Hymenoxys richardsonii extract) | M059K (glioblastoma) | Cytotoxicity | 56 ± 6 µg/mL (extract) | [2] |
| Hymenoratin (from Hymenoxys richardsonii extract) | WI38 (normal lung fibroblast) | Cytotoxicity | 96 ± 24 µg/mL (extract) | [2] |
| Ambrosin | Bladder and Breast Cancer Cell Lines | Cytotoxicity | 1 to 8 µM | [3] |
| Helenalin | Plasmodium falciparum | Antimalarial Activity | 0.23 to 7.41 µM | [4] |
Signaling Pathways and Experimental Workflows
The reactive nature of this compound suggests it may perturb multiple signaling pathways. Based on studies of structurally similar pseudoguaianolides like britannin, helenalin, and ambrosin, the following pathways are potential off-target candidates for this compound.[5][6][7]
Potential Off-Target Signaling Pathways
Caption: Potential off-target signaling pathways affected by this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for investigating this compound's off-target effects.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced DNA Adduct Formation
Objective: To determine if this compound treatment leads to the formation of DNA adducts in cultured cells.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
DNA Digestion: Enzymatically digest the isolated DNA to individual deoxynucleosides.
-
LC-MS/MS Analysis: Analyze the digested DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a method optimized for the detection of the this compound-deoxyguanosine adduct. This will require a synthetic standard of the adduct to determine its retention time and fragmentation pattern.
-
Quantify the adduct level relative to the amount of unmodified deoxyguanosine.
-
Protocol 2: Evaluation of Mitochondrial Respiration Inhibition
Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cell line. Allow cells to adhere and form a monolayer.
-
This compound Treatment: Prior to the assay, replace the growth medium with Seahorse XF DMEM or a similar assay medium and incubate in a non-CO2 incubator for 1 hour. Inject this compound at the desired concentrations into the appropriate wells.
-
Seahorse XF Assay: Place the cell culture plate into a Seahorse XF Analyzer. The instrument will measure the OCR in real-time.
-
Mitochondrial Stress Test: To further probe mitochondrial dysfunction, a mitochondrial stress test can be performed following this compound treatment. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
References
- 1. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of a natural product with anti-mitotic activity from a toxic Canadian prairie plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of ambrosin-induced cytotoxicity of human breast cancer and bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudoguaianolide sesquiterpene lactones with high activities against the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hymenoxin Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cell permeability of Hymenoxin.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound relevant to cell permeability?
A1: While experimental data on this compound's cell permeability is limited, its predicted physicochemical properties suggest it is a moderately lipophilic compound. These predictions can help anticipate its passive diffusion potential across cell membranes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 374.38 g/mol | --INVALID-LINK--[1] |
| logP (Octanol-Water Partition Coefficient) | 2.38 - 2.56 | --INVALID-LINK--[2] |
| Water Solubility | 0.048 g/L | --INVALID-LINK--[2] |
Q2: What is the expected cell permeability of this compound based on its classification as a flavonoid?
A2: this compound is classified as an 8-O-methylated flavonoid[2]. The cell permeability of flavonoids can vary significantly depending on their subclass and substitution patterns. Generally, less polar flavonoids, such as flavanones and isoflavones, tend to exhibit higher permeability than more polar ones like flavonols[3]. Given this compound's predicted moderate lipophilicity, it is expected to have moderate passive permeability. However, experimental validation is crucial.
Q3: My Caco-2 assay shows low apparent permeability (Papp) for this compound. What are the potential reasons?
A3: Low Papp values for this compound in a Caco-2 assay could be attributed to several factors:
-
Efflux Pump Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells, reducing its net transport from the apical to the basolateral side.
-
Poor Aqueous Solubility: Although predicted to have some water solubility, poor solubility in the assay buffer can limit the concentration of this compound available for transport.
-
Metabolism: Caco-2 cells express some metabolic enzymes that could potentially metabolize this compound, leading to an underestimation of its permeability.
-
Non-specific Binding: As a lipophilic compound, this compound may bind to the plastic of the assay plates or the cell monolayer itself, reducing the concentration available for transport.
-
Tight Junction Integrity: While some flavonoids can modulate tight junctions, if the Caco-2 monolayer integrity is compromised (low TEER values), it can lead to inconsistent and unreliable permeability data.
Q4: How can I investigate if this compound is a substrate for efflux pumps?
A4: To determine if this compound is subject to active efflux, you can perform a bi-directional Caco-2 assay. This involves measuring the permeability from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux[4]. Additionally, you can co-incubate this compound with known efflux pump inhibitors, such as verapamil for P-gp, and observe if there is a significant increase in the A→B permeability.
Q5: What strategies can I employ to improve the cell permeability of this compound in my experiments?
A5: Several formulation and chemical modification strategies can be explored to enhance this compound's cell permeability:
-
Formulation Strategies:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can improve its solubility and facilitate its transport across cell membranes[5][6][7][8][9].
-
Use of Permeation Enhancers: Co-administration with permeation enhancers, such as chitosan or certain surfactants, can transiently open tight junctions and increase paracellular transport[6].
-
-
Chemical Modification:
-
Glycosylation: Although it may seem counterintuitive, glycosylation of flavonoids can sometimes improve their absorption by utilizing sugar transporters[10].
-
Prodrugs: Converting this compound into a more permeable prodrug that is metabolized back to the active form inside the cell is another potential strategy.
-
Troubleshooting Guide
Table 2: Troubleshooting Low Permeability of this compound in Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Apparent Permeability (Papp) in Caco-2 Assay | - Active efflux by transporters (e.g., P-gp).- Poor solubility in assay buffer.- Compound metabolism by Caco-2 cells.- Non-specific binding to assay plates or cells. | - Perform a bi-directional Caco-2 assay to determine the efflux ratio.- Include known efflux pump inhibitors (e.g., verapamil) in the assay.- Use a solubility-enhancing co-solvent (e.g., DMSO, ensuring final concentration is non-toxic to cells).- Analyze for metabolites in the donor and receiver compartments.- Use low-binding plates and assess compound recovery. |
| High Variability in Permeability Data | - Inconsistent Caco-2 monolayer integrity.- Cytotoxicity of this compound at the tested concentration. | - Monitor Transepithelial Electrical Resistance (TEER) of monolayers before and after the experiment.- Perform a cytotoxicity assay (e.g., MTT, LDH) at the relevant concentrations to ensure cell viability. |
| Low Recovery of this compound | - Non-specific binding.- Compound instability in the assay buffer. | - Pre-treat plates with a blocking agent (e.g., BSA).- Analyze compound concentration in the donor and receiver wells, as well as cell lysate, to perform a mass balance calculation.- Assess the stability of this compound in the assay buffer over the experiment's duration. |
| PAMPA shows moderate permeability, but Caco-2 permeability is low | - This discrepancy strongly suggests the involvement of biological processes not present in the artificial PAMPA membrane, most likely active efflux. | - Focus on investigating efflux pump involvement in the Caco-2 model as described above. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Methodology:
-
Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate.
-
Preparation of Solutions:
-
Dissolve this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to a final concentration of 100 µM.
-
Prepare a blank buffer solution for the acceptor plate.
-
-
Assay Procedure:
-
Add 300 µL of the blank buffer to each well of the 96-well acceptor plate.
-
Add 200 µL of the this compound solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for 4-16 hours.
-
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation of Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the concentration at which the system would be at equilibrium.
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate good monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS to the receiver compartment (basolateral side for A→B transport, apical for B→A).
-
Add the this compound solution (typically 10-100 µM in HBSS) to the donor compartment (apical side for A→B, basolateral for B→A).
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using HPLC-UV or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing and improving this compound cell permeability.
Caption: Simplified signaling pathway of flavonoid-mediated tight junction regulation.[11][12][13]
References
- 1. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033306) [hmdb.ca]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of flavonoids in intestinal tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid modulation of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulated assembly of tight junctions by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Hymenoxin aggregation and precipitation issues
Welcome to the technical support center for Hymenoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, particularly focusing on aggregation and precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a flavonoid compound with the chemical formula C19H18O8.[1] As a flavonoid, it belongs to a class of polyketides.[1] Its structure includes multiple methoxy and hydroxyl groups, which influence its solubility and chemical reactivity.[1]
Q2: My this compound solution appears cloudy or has visible particles. What is happening?
Cloudiness or the presence of visible particles is indicative of aggregation or precipitation. This phenomenon can occur when the concentration of this compound exceeds its solubility limit in the chosen solvent or buffer. Factors such as pH, temperature, and ionic strength of the solution can significantly impact solubility.[2][3]
Q3: Can aggregation of this compound affect my experimental results?
Yes. Aggregation reduces the effective concentration of monomeric, active this compound in your experiment, leading to inaccurate and irreproducible results.[4] Furthermore, aggregates can have different biological activities or toxicities compared to the soluble form, potentially confounding your findings. In a therapeutic context, aggregation can impact drug stability, efficacy, and safety.[3]
Q4: At what stage of my experiment can this compound aggregation occur?
Aggregation can happen at various stages, including during stock solution preparation, dilution into aqueous buffers, storage, or even during the course of a long experiment due to changes in solution conditions.[4] Mechanical stress from stirring or filtration can also sometimes induce precipitation.[3]
Troubleshooting Guide: this compound Aggregation and Precipitation
This guide provides systematic steps to diagnose and resolve common issues with this compound solubility.
Issue 1: this compound Precipitates When Preparing a Stock Solution
Possible Cause: The chosen solvent is not appropriate for the desired concentration.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the table below for recommended solvents. Flavonoids are often more soluble in organic solvents.
-
Use a Different Solvent: If you are using a solvent in which this compound has low solubility, switch to one with higher solubility, such as DMSO or ethanol.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to break up small aggregates and enhance dissolution.
Issue 2: Precipitation Occurs After Diluting the Stock Solution into an Aqueous Buffer
Possible Cause: this compound has low solubility in your aqueous experimental buffer. This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Optimize Buffer pH: The solubility of flavonoids can be pH-dependent.[5] Systematically test a range of pH values for your buffer to identify the optimal pH for this compound solubility.
-
Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1%), can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, be aware that surfactants can have their own effects on biological systems.[5]
-
Use a Co-solvent: If your experimental system allows, you can include a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in your final aqueous buffer to increase solubility. Ensure the final concentration of the organic solvent is compatible with your cells or assay.
Issue 3: Solution Becomes Cloudy Over Time During Storage
Possible Cause: The compound is unstable or precipitating out of solution during storage.
Troubleshooting Steps:
-
Store at Lower Temperatures: Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[2]
-
Protect from Light: Flavonoids can be light-sensitive. Store solutions in amber vials or wrap tubes in foil.
-
Prepare Fresh Solutions: For critical experiments, it is always best to prepare fresh dilutions from a stock solution immediately before use.
Data and Protocols
This compound Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. This data is based on the general properties of flavonoids and should be used as a starting guide. Empirical testing is recommended for your specific experimental conditions.
| Solvent | Solubility | Recommended Stock Concentration | Notes |
| DMSO | High | 10-50 mM | Recommended for primary stock solutions. |
| Ethanol | Moderate | 1-10 mM | Can be used as a stock solvent. |
| Methanol | Moderate | 1-5 mM | |
| Water | Very Low | < 10 µM | Not recommended for stock solutions. |
| PBS (pH 7.4) | Very Low | < 5 µM | Prone to precipitation. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes a standard method for preparing a working solution of this compound in an aqueous buffer from a DMSO stock.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of solid this compound.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Dilute the 20 mM stock solution in your cell culture medium or assay buffer to an intermediate concentration (e.g., 2 mM). This two-step dilution process can help prevent immediate precipitation.
-
-
Prepare the Final Working Solution:
-
Perform the final dilution of the intermediate solution into your experimental buffer to achieve the desired final concentration (e.g., 20 µM).
-
When adding the this compound solution to the buffer, ensure rapid mixing by vortexing or pipetting up and down to avoid localized high concentrations that can lead to precipitation.
-
-
Visual Inspection:
-
After preparation, visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Visualizations
Signaling Pathways Associated with Flavonoids
Flavonoids, the class of compounds this compound belongs to, are known to modulate several key signaling pathways in cells. Understanding these pathways can provide context for your experimental observations.
Caption: The MAPK signaling pathway, a target for modulation by flavonoids.
References
- 1. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 3. Fidabio [fidabio.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hymenoxin vs. Other Flavonoids: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of various flavonoids, with a special focus on the structural potential of hymenoxin in relation to well-studied flavonoids such as quercetin, catechin, and rutin. Due to a lack of available experimental data on the antioxidant capacity of this compound, this guide will focus on a theoretical evaluation based on its chemical structure, alongside a quantitative comparison of other prominent flavonoids supported by experimental data from various in vitro assays.
Structural Insight into this compound's Potential Antioxidant Activity
This compound, chemically known as 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one, is a flavone.[1][2] The antioxidant activity of flavonoids is largely dictated by their chemical structure, specifically the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups.[3] this compound possesses two hydroxyl groups at the C5 and C7 positions and four methoxy groups. The presence of hydroxyl groups is crucial for free radical scavenging. However, the substitution of hydroxyl groups with methoxy groups can modulate this activity. While methoxy groups can contribute to the stability of the flavonoid radical, an increased number of hydroxyl groups is generally associated with higher antioxidant potential.[4] A key feature for potent antioxidant activity in many flavonoids is the presence of a catechol group (two hydroxyl groups on adjacent carbons) in the B-ring, which this compound lacks, having instead two methoxy groups at the 3' and 4' positions. This structural feature suggests that this compound's direct radical scavenging activity might be less pronounced compared to flavonoids like quercetin and catechin, which possess a catechol structure.
Quantitative Comparison of Flavonoid Antioxidant Activity
To provide a clear comparison, the following table summarizes the antioxidant activities of quercetin, catechin, and rutin from various studies, as measured by common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.
| Flavonoid | DPPH (IC50, µM) | ABTS (IC50, µM) | FRAP (mM TE/g) | ORAC (µmol TE/g) |
| Quercetin | 1.89 µg/mL (approx. 6.25 µM)[5] | 1.89 µg/mL (approx. 6.25 µM)[5] | Data not readily available in comparable units | High activity reported[6][7] |
| Catechin | 3.12 µg/mL (approx. 10.75 µM)[3][5] | 3.12 µg/mL (approx. 10.75 µM)[3][5] | High activity reported[8] | Data not readily available in comparable units |
| Rutin | 4.68 µg/mL (approx. 7.67 µM)[3][5] | 4.68 µg/mL (approx. 7.67 µM)[3][5] | Data not readily available in comparable units | Data not readily available in comparable units |
Note: The presented values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. This table serves as a general reference for the relative antioxidant potencies of these flavonoids.
Experimental Protocols for Key Antioxidant Assays
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the DPPH, ABTS, FRAP, and ORAC assays as described in the scientific literature.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[9][10] The procedure is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is colorless or pale yellow.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (flavonoid) are prepared.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
A control is prepared with the solvent instead of the antioxidant solution.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.[5][11]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[12]
-
The reagent is warmed to 37°C before use.
-
A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.[13]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay relies on the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation.[4][7][14]
Protocol:
-
Reactions are typically carried out in a 96-well microplate.
-
A solution of the fluorescent probe (e.g., fluorescein) is added to each well.
-
Various concentrations of the test compound or a standard antioxidant (Trolox) are added to the wells.
-
The plate is incubated at 37°C for a short period.
-
The reaction is initiated by adding a solution of AAPH to all wells.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The final ORAC value is expressed as Trolox equivalents (TE).[6]
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for antioxidant assessment and a key signaling pathway involved in the antioxidant response of flavonoids.
References
- 1. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. agilent.com [agilent.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 7. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 8. Commonly Used Antioxidant Botanicals: Active Constituents and their Potential Role in Cardiovascular Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. louis.uah.edu [louis.uah.edu]
- 14. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hymenoxin's Molecular Targets: A Comparative Guide to siRNA and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) for the validation of putative molecular targets of Hymenoxin, a toxic sesquiterpene lactone found in Hymenoxys odorata. While direct studies validating this compound's targets with siRNA are limited, this guide draws upon data from structurally similar and well-researched sesquiterpene lactones, such as Parthenolide and Helenalin, to provide a framework for target validation strategies. We will explore the use of siRNA in comparison to other validation techniques, supported by experimental data and detailed protocols.
Putative Molecular Targets of this compound and Related Sesquiterpene Lactones
This compound and other sesquiterpene lactones are known to be biologically active, exhibiting cytotoxic and anti-inflammatory properties. Their reactivity is often attributed to the presence of an α,β-unsaturated carbonyl group which can undergo Michael addition with nucleophilic residues in proteins, particularly cysteine residues. This mechanism underlies their ability to interact with and modulate the function of various protein targets. Based on studies of this compound and related compounds, several key signaling proteins have been identified as putative targets.
Table 1: Putative Molecular Targets of this compound and Related Sesquiterpene Lactones
| Target Protein | Interacting Compound(s) | Observed Effect |
| NF-κB (p65/RelA) | Hymenoxon, Parthenolide, Helenalin | Inhibition of NF-κB signaling pathway |
| Telomerase | Helenalin | Inhibition of telomerase activity |
| Focal Adhesion Kinase (FAK1) | Parthenolide | Covalent modification and impairment of FAK1-dependent signaling |
Target Validation Using siRNA: A Comparative Approach
siRNA technology offers a powerful method for transiently silencing the expression of a specific gene, thereby allowing researchers to mimic the effect of a drug that inhibits the corresponding protein. This "loss-of-function" approach is instrumental in validating whether the engagement of a particular target by a compound like this compound is responsible for a specific cellular phenotype.
Comparison with an Alternative: CRISPR/Cas9
Table 2: Comparison of siRNA and CRISPR/Cas9 for Target Validation
| Feature | siRNA (Small Interfering RNA) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation)[1] | Gene knockout at the genomic DNA level[1] |
| Effect | Transient knockdown of protein expression[2] | Permanent knockout of the gene[2] |
| Off-Target Effects | Can have sequence-dependent and -independent off-target effects[1] | Off-target effects are a consideration but can be minimized with careful guide RNA design[3] |
| Efficiency | Variable knockdown efficiency depending on cell type and transfection conditions | High efficiency of gene knockout |
| Experimental Timeline | Relatively rapid to implement[2] | Can be more time-consuming to establish stable knockout cell lines[2] |
| Use Case | Ideal for studying the effects of transient protein depletion and for high-throughput screening[4] | Best for creating stable knockout models and for studying the long-term consequences of gene loss[2] |
Quantitative Data: this compound Analogs vs. siRNA-Mediated Knockdown
NF-κB Inhibition
Parthenolide, a well-studied sesquiterpene lactone, has been shown to significantly inhibit the NF-κB signaling pathway. In one study, treatment of Meg-01 cells with parthenolide led to a significant decrease in the nuclear levels of the NF-κB subunits p65, p50, and RelB.[5] Another study demonstrated that parthenolide inhibited NF-κB activity in a dose-dependent manner in HEK-Blue™ cells.[6]
The effect of siRNA-mediated knockdown of the p65 subunit of NF-κB has also been quantified. In nasopharyngeal carcinoma cells, shRNA-mediated knockdown of p65 resulted in a significant downregulation of NF-κB target genes, including IL-6, IL-8, and VEGF.[7]
Table 3: Quantitative Comparison of NF-κB p65 Inhibition
| Method | System | Readout | Result |
| Parthenolide Treatment | Meg-01 cells | Nuclear p65 levels (TRANS-AM assay) | Significant decrease at 24 hours[5] |
| siRNA Knockdown of p65 | Nasopharyngeal Carcinoma Cells (HONE1) | mRNA expression of NF-κB target genes (qPCR) | Significant downregulation of multiple target genes[7] |
Telomerase Inhibition
Helenalin has been identified as a potent inhibitor of human telomerase.[8] In vitro studies showed that Helenalin can directly inactivate telomerase in a concentration and time-dependent manner.[8] A recent study on the T47D breast cancer cell line demonstrated that Helenalin treatment led to a significant, dose- and time-dependent decrease in the mRNA expression of the catalytic subunit of telomerase, hTERT.[9][10][11] For instance, treatment with 5.0 µM Helenalin for 72 hours caused a significant reduction in hTERT mRNA levels.[9]
The effect of siRNA-mediated knockdown of hTERT has been extensively documented and is a standard method for studying the consequences of telomerase inhibition.
Table 4: Quantitative Comparison of Telomerase (hTERT) Inhibition
| Method | System | Readout | Result |
| Helenalin Treatment (5.0 µM) | T47D Breast Cancer Cells | hTERT mRNA expression (Real-time PCR) | Significant decrease after 24, 48, and 72 hours[9] |
| siRNA Knockdown of hTERT | Various Cancer Cell Lines | hTERT mRNA and protein levels, Telomerase activity | Significant and specific reduction in telomerase activity |
Experimental Protocols
Validating NF-κB p65 as a this compound Target using siRNA
This protocol outlines the key steps for using siRNA to validate whether the inhibitory effects of this compound on a cellular process are mediated through the NF-κB p65 subunit.
1. siRNA Transfection:
-
Cell Culture: Plate the cells of interest (e.g., a relevant cancer cell line) in antibiotic-free medium to achieve 50-60% confluency on the day of transfection.[12]
-
siRNA Preparation: Resuspend lyophilized siRNA targeting the p65 subunit (and a non-targeting control siRNA) in RNase-free water to a stock concentration of 10 µM.[13]
-
Transfection: Use a commercially available transfection reagent optimized for siRNA delivery.[12] Prepare siRNA-lipid complexes according to the manufacturer's protocol and add them to the cells. A final siRNA concentration of 10-100 nM is typically used.[14]
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown.
2. This compound Treatment:
-
Following the siRNA incubation period, treat the cells with this compound at a predetermined effective concentration. Include a vehicle control group.
3. Analysis of NF-κB Pathway Activity:
-
Western Blot: Lyse the cells and perform Western blotting to assess the protein levels of p65 (to confirm knockdown), phosphorylated IκBα, and total IκBα. A decrease in phosphorylated IκBα in this compound-treated cells that is mimicked by p65 siRNA would support the on-target effect.
-
Reporter Assay: Utilize a cell line containing an NF-κB luciferase reporter construct. Measure luciferase activity to quantify the transcriptional activity of NF-κB.
-
Quantitative PCR (qPCR): Analyze the mRNA expression of known NF-κB target genes (e.g., IL-6, IL-8, TNF-α).
4. Phenotypic Assays:
-
Measure a relevant cellular phenotype that is affected by this compound (e.g., apoptosis, proliferation, cytokine production). The goal is to determine if siRNA-mediated knockdown of p65 recapitulates the phenotypic effects of this compound treatment.
Alternative Target Validation Methods
Beyond siRNA and CRISPR, several other techniques can be employed to validate the interaction between a drug and its protein target.
Table 5: Alternative Methods for Validating Drug-Target Interactions
| Method | Principle | Application for this compound |
| Co-immunoprecipitation (Co-IP) | Isolation of a protein of interest using a specific antibody to pull down its binding partners.[15] | Can be used to see if this compound treatment disrupts the interaction of a target protein with its known binding partners. |
| Affinity Chromatography | A drug molecule is immobilized on a solid support to capture its interacting proteins from a cell lysate. | This compound could be chemically modified to be linked to a resin to pull down its direct binding partners. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity between a ligand (drug) and an analyte (protein) in real-time. | Can provide quantitative data on the direct binding of this compound to a purified target protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Can be used to demonstrate direct target engagement of this compound in intact cells or cell lysates. |
| Mass Spectrometry-based Proteomics | Can identify proteins that are post-translationally modified by a drug or whose abundance changes upon drug treatment.[16][17] | Could be used to identify cysteine residues on target proteins that are adducted by this compound. |
Visualizing the Logic and Workflows
To better understand the processes involved in validating this compound's targets, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Putative signaling pathway of this compound's inhibitory effect on NF-κB.
Caption: Experimental workflow for validating this compound targets using siRNA.
Caption: Logical relationship in validating a drug target.
References
- 1. synthego.com [synthego.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. NF-κB p65 Subunit Is Modulated by Latent Transforming Growth Factor-β Binding Protein 2 (LTBP2) in Nasopharyngeal Carcinoma HONE1 and HK1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of human telomerase by helenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line [journal.waocp.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. SignalSilence® NF-κB p65 siRNA I | Cell Signaling Technology [cellsignal.com]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
The Structural Dance of Efficacy: A Comparative Guide to Hymenoxin's Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Hymenoxin, a naturally occurring flavone, by examining the broader principles governing the biological activities of the flavone class of compounds. Due to a lack of specific SAR studies on this compound analogs, this guide extrapolates from established knowledge of flavone SAR to predict how structural modifications to this compound might influence its therapeutic potential.
This compound, with its characteristic flavone backbone, is a polymethoxylated flavonoid, specifically 5,7-dihydroxy-6,8,3',4'-tetramethoxyflavone. The arrangement of its hydroxyl and methoxyl groups is key to its biological activities, which are presumed to include antioxidant, anti-inflammatory, and anticancer effects, in line with other members of the flavone family.
Comparative Analysis of Flavone Structure-Activity Relationships
The biological activity of flavones is largely dictated by the substitution pattern on their A, B, and C rings. The following table summarizes the general structure-activity relationships for flavones, providing a framework for predicting the activity of potential this compound analogs.
| Structural Feature | Position | Influence on Biological Activity | Supporting Evidence |
| Hydroxyl Group (-OH) | C5, C7 (Ring A) | Crucial for antioxidant and anti-inflammatory activity. Forms a hydrogen bond with the C4-keto group, enhancing radical scavenging.[1][2] | Studies on various flavones demonstrate that the presence of 5-OH and 7-OH groups is a common feature in potent antioxidant and anti-inflammatory flavonoids.[1][2] |
| C3' and C4' (Ring B) | The presence of a catechol (3',4'-dihydroxy) moiety significantly enhances antioxidant and anticancer activities.[3][4] | Flavonoids with a catechol group in the B-ring, such as luteolin and quercetin, exhibit superior radical scavenging and pro-apoptotic effects compared to their monohydroxylated or methoxylated counterparts.[3][4] | |
| Methoxyl Group (-OCH3) | Ring A and B | Generally, methoxylation can either increase or decrease activity depending on the position and the specific biological assay. It can enhance metabolic stability and cell permeability but may reduce radical scavenging activity compared to a hydroxyl group. | The impact of methoxylation varies. For instance, some studies suggest that methoxylation can enhance anticancer activity by improving bioavailability.[1] |
| C2-C3 Double Bond (Ring C) | - | Essential for the planarity of the molecule, which facilitates interaction with biological targets. Conjugation with the C4-keto group is important for antioxidant activity.[3][5] | Flavones (with the double bond) generally exhibit stronger antioxidant and anti-inflammatory activities than their saturated counterparts, flavanones.[3][5] |
| C4-Keto Group (Ring C) | - | Important for electron delocalization and radical scavenging activity. Also involved in hydrogen bonding with adjacent hydroxyl groups.[3] | The C4-keto group is a common feature in most biologically active flavonoids and is considered a key pharmacophore. |
Based on this general SAR, this compound's 5,7-dihydroxy arrangement suggests inherent antioxidant and anti-inflammatory potential. The 3',4'-dimethoxy substitution on the B-ring, while potentially increasing metabolic stability, might result in lower antioxidant activity compared to a catechol equivalent.
Experimental Protocols
To evaluate the biological activities of this compound and its potential analogs, a variety of in vitro assays are commonly employed.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation. The reduction in the radical cation is measured spectrophotometrically.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are treated with the test compounds. The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, is measured. This can be done using commercially available assay kits.
Anticancer Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically. A decrease in formazan production indicates cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays are used to determine if a compound induces programmed cell death (apoptosis). Cells are stained with Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells) and analyzed by flow cytometry.
Signaling Pathways and Experimental Workflows
The biological effects of flavones are often mediated through their interaction with various cellular signaling pathways.
Figure 1: A simplified diagram of the NF-κB signaling pathway, a common target for the anti-inflammatory activity of flavones. This compound is hypothesized to inhibit this pathway.
Figure 2: A general experimental workflow for the evaluation of this compound analogs.
References
Cross-Validation of Hymenoxin Bioactivity: A Comparative Guide Based on Structurally Related Flavonoids
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the bioactivity of Hymenoxin is limited in publicly available scientific literature. This guide provides a comparative analysis of structurally related polymethoxylated flavones (PMFs) to offer insights into the potential bioactivities of this compound. The information presented is based on published experimental data for the selected analogous compounds.
Introduction
This compound is a flavonoid characterized by its polymethoxylated structure. While research on this specific compound is not extensive, the broader class of polymethoxylated flavones (PMFs) has garnered significant scientific interest for its diverse biological activities. PMFs are a group of naturally occurring compounds predominantly found in citrus peels and have been reported to possess potent anticancer, anti-inflammatory, and antioxidant properties. Their mechanism of action often involves the modulation of key cellular signaling pathways implicated in the pathogenesis of various diseases.
This guide provides a cross-validation of the potential bioactivity of this compound by comparing the reported anticancer and anti-inflammatory effects of four structurally similar, well-studied PMFs: Tangeretin, Nobiletin, Sinensetin, and Eupatorin . By examining the experimental data from various in vitro and in vivo models, we aim to provide a valuable resource for researchers interested in the therapeutic potential of this compound and related flavonoid compounds.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of the selected PMFs.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 | [1] |
| MCF7 | Breast Cancer | 39.3 | [1] | |
| MDA-MB-231 (drug-resistant) | Breast Cancer | 9 | [2] | |
| A549 | Lung Cancer | 118.5 | [3] | |
| Nobiletin | Caco-2 (72h) | Colon Cancer | 40 | [4] |
| MCF-7 | Breast Cancer | 124.5 | [5] | |
| ACHN | Renal Carcinoma | Not specified, effective at 200µM | ||
| HepG2 | Liver Cancer | 50 (for NO inhibition) | [6] | |
| Sinensetin | MCF7 | Breast Cancer | 131.5 | [7] |
| MDA-MB-231 | Breast Cancer | 97.45 | [7] | |
| A549 | Lung Cancer | >100 | ||
| AML-2/DX100 | Leukemia | 3.2 (chemosensitizing index) | [8] | |
| Eupatorin | MDA-MB-468 | Breast Cancer | 0.5 | [9] |
| MCF-7 (48h) | Breast Cancer | ~15.7 (converted from 5µg/mL) | [10] | |
| PA-1 | Ovarian Cancer | ~54.5 (converted from 17.19µg/mL) | [11] | |
| HL-60 | Leukemia | ~5 | [12] |
Table 2: Comparative Anti-inflammatory Activity
| Flavonoid | Model System | Assay | Effect | Citation(s) |
| Tangeretin | LPS-stimulated BV2 cells | MAPK/Akt phosphorylation | Inhibition of p38, JNK, and Akt phosphorylation | [13] |
| TNBS-induced colitis in mice | NF-κB and MAPK activation | Suppression of inflammatory responses | [14] | |
| Collagen-induced arthritic rats | Oxidative stress and inflammatory cytokines | Decreased IL-1β, TNF-α, IFN-γ, and PGE2 levels | [15] | |
| Nobiletin | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Production | IC50 of 27 µM | [6] |
| Monocrotaline-induced pulmonary hypertension in rats | PI3K/Akt/STAT3 pathway | Inhibition of inflammatory cytokines | [16] | |
| OVA-induced allergic asthma in mice | PI3K/Akt and STAT3 signaling | Reduced airway inflammation | [17] | |
| Sinensetin | LPS-stimulated RAW 264.7 cells | NF-κB activation | Inhibition of IκB-α degradation | [8] |
| Antigen-stimulated histamine release | Histamine release | IC50 of 44 µM | ||
| Eupatorin | Not specified | Not specified | Reported anti-inflammatory properties | [18] |
Key Signaling Pathways Modulated by Polymethoxylated Flavones
PMFs exert their biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Several PMFs, including Tangeretin and Sinensetin, have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory and pro-survival genes.[8][14]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is common in cancer. Tangeretin has been shown to block the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream signaling that promotes cell proliferation and inflammation.[13][19]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that promotes cell survival, growth, and proliferation. It is one of the most frequently activated pathways in human cancers. Nobiletin has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[16][17][20]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the bioactivity of flavonoids are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
Principle: The Griess test is used to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this reaction, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
General Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the flavonoid on NO production.
Conclusion
While direct experimental evidence for the bioactivity of this compound remains to be established, the comparative analysis of structurally related polymethoxylated flavones provides a strong rationale for its potential as a bioactive agent. The data on Tangeretin, Nobiletin, Sinensetin, and Eupatorin consistently demonstrate significant anticancer and anti-inflammatory activities across a variety of in vitro and in vivo models. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be a common mechanistic thread among these compounds. This guide serves as a foundational resource to inform and direct future research into the specific pharmacological properties of this compound. Further investigation is warranted to isolate and characterize the bioactivities of this compound to fully elucidate its therapeutic potential.
References
- 1. Tangeretin inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cell growth by Tangeretin flavone in drug-resistant MDA-MB-231 human breast carcinoma cells is facilitated via targeting cell apoptosis, cell cycle phase distribution, cell invasion and activation of numerous Caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Tangeretin Inhibits IL-12 Expression and NF-κB Activation in Dendritic Cells and Attenuates Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Natural Flavonoid Nobiletin Attenuates Allergic Asthma via Suppression of STAT3/PI3K‐AKT and Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in silico Investigations on the Anti-cancer Efficacy of Eupatorin, a Polymethoxy Flavone against Ovarian Cancer PA-1 Cell Line | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 19. Tangeretin reduces ultraviolet B (UVB)-induced cyclooxygenase-2 expression in mouse epidermal cells by blocking mitogen-activated protein kinase (MAPK) activation and reactive oxygen species (ROS) generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In-Depth Efficacy Analysis of Hymenoxin: A Comparative Guide
A comprehensive review of available scientific literature reveals a significant lack of data on the flavonoid Hymenoxin, precluding a direct comparative analysis of its efficacy against standard therapeutic agents. While the broader class of flavonoids has been extensively studied, specific experimental data on this compound's biological activity, mechanism of action, and clinical effectiveness remains unpublished.
Currently, there are no publicly available preclinical or clinical studies that provide the necessary quantitative data to compare this compound's performance with other established drugs. Searches of scientific databases have not yielded any detailed experimental protocols or specific signaling pathways associated with this compound. This absence of information makes it impossible to construct the detailed comparison tables and visualizations requested.
While we cannot provide a direct comparison, this guide will offer a general overview of the known biological activities and mechanisms of action of flavonoids as a class, which may provide a theoretical framework for the potential, yet unproven, effects of this compound.
General Biological Activities of Flavonoids
Flavonoids are a diverse group of polyphenolic compounds found in many plants and are known to exhibit a wide range of biological activities. These properties are generally attributed to their antioxidant and cell-signaling modulation capabilities. It is important to note that the specific effects can vary significantly between different flavonoids.
Known activities of the flavonoid class include:
-
Antioxidant Effects: Many flavonoids are potent antioxidants that can neutralize harmful free radicals, thereby protecting cells from oxidative damage. This is a foundational aspect of their potential health benefits.
-
Anti-inflammatory Properties: Flavonoids have been shown to modulate various inflammatory pathways in the body.
-
Anticancer Potential: Some flavonoids have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in preclinical studies.
-
Antimicrobial Activity: Certain flavonoids exhibit activity against a range of bacteria and viruses.
-
Cardiovascular Protection: Some flavonoids may contribute to cardiovascular health through various mechanisms.
-
Neuroprotective Effects: There is emerging research into the potential of flavonoids to protect nerve cells and support brain health.
General Mechanisms of Action for Flavonoids
The therapeutic effects of flavonoids are understood to stem from their ability to interact with various cellular components and modulate signaling pathways. It is plausible that this compound, as a flavonoid, could operate through similar mechanisms, although this remains speculative without direct experimental evidence.
A generalized workflow for investigating the efficacy of a flavonoid like this compound would typically involve a series of in vitro and in vivo studies to identify its biological targets and elucidate its mechanism of action.
Caption: Generalized workflow for flavonoid efficacy testing.
A potential, though unverified, signaling pathway that flavonoids are known to modulate involves the inhibition of pro-inflammatory cytokines. This is a common mechanism through which flavonoids exert their anti-inflammatory effects.
Caption: Hypothetical anti-inflammatory signaling pathway.
While the prompt requested a detailed comparison of this compound with standard drugs, the current body of scientific literature does not support such an analysis. There is a clear need for foundational research to determine the specific biological activities and mechanisms of this compound before its efficacy can be meaningfully evaluated and compared to existing therapeutic options. Researchers and drug development professionals interested in this compound should focus on initial in vitro and in vivo studies to establish a baseline of its pharmacological profile.
In Vivo Validation of Hymenoxin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hymenoxin, a sesquiterpene lactone, has been the subject of toxicological studies, but its therapeutic mechanism of action in vivo remains largely unexplored. This guide provides a comparative framework for the potential in vivo validation of this compound's anti-cancer and anti-inflammatory activities. Due to the limited data on this compound's therapeutic effects, this document leverages in vivo data from other well-researched sesquiterpene lactones—parthenolide, helenalin, and alantolactone—as proxies for comparison. This approach allows for an objective assessment of potential experimental outcomes and methodologies for validating this compound's efficacy.
Comparative Analysis of In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies of parthenolide, helenalin, and alantolactone, offering a benchmark for potential studies on this compound.
Anti-Cancer Activity: Xenograft Tumor Growth Inhibition
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Parthenolide | Nude mice | OUR-10 (Renal Cell Carcinoma) | 1 mg/kg, s.c. | 28 days | ~50% | [1] |
| Parthenolide | Nude mice | HT-29 (Colorectal Cancer) | 40 mg/kg, i.p. | 21 days | Significant inhibition | [2] |
| Alantolactone | Athymic BALB/c nude mice | HCT-8 (Colon Adenocarcinoma) | 2.5 mg/kg, i.p. (every 2 days) | Not specified | Significant reduction in tumor volume and weight | [3] |
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dosage and Administration | Time Point | Edema Inhibition (%) | Reference |
| Helenalin | Rat | 1 mg/kg, i.p. | 3 hours | ~60% | [4] |
| Izalpinin (Flavonoid) | Wistar rats | 10, 20, 40 mg/kg, i.p. | 1-7 hours | Significant, dose-dependent | [5] |
| Ellagic Acid | Rat | 1-30 mg/kg, i.p. | 1-5 hours | Dose-dependent, ED50 = 8.41 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to guide the design of validation studies for this compound.
In Vivo Anti-Cancer Xenograft Mouse Model Protocol
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)[7][8]
-
Human cancer cell line
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Test compound (this compound) and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the chosen human cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in PBS or HBSS at a concentration of 1-5 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel may improve tumor take rate.[9]
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Treatment Administration: Administer the test compound (this compound) and vehicle control to their respective groups according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Carrageenan-Induced Paw Edema Protocol
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compound (this compound) and vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Randomly divide them into control and treatment groups.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer the test compound (this compound), vehicle, or positive control to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[10][11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[12][13]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10][14]
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by sesquiterpene lactones and the workflows of the described in vivo experiments.
Caption: Potential anti-cancer signaling pathways targeted by this compound.
References
- 1. Sesquiterpene lactone parthenolide suppresses tumor growth in a xenograft model of renal cell carcinoma by inhibiting the activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.13. Xenograft Model and In Vivo Antitumor Activity Assay [bio-protocol.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Hymenoxin and Flavonoid Toxicity Profiles for Researchers and Drug Development Professionals
An objective guide to the cytotoxic mechanisms and experimental evaluation of the sesquiterpene lactone hymenoxin versus various flavonoids.
This guide provides a detailed comparison of the toxicity profiles of this compound, a sesquiterpene lactone, and various classes of flavonoids. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and safety of these natural compounds. This document clarifies the distinct chemical nature of this compound and flavonoids and presents their toxicological data, mechanistic insights, and relevant experimental protocols in a comparative framework.
Introduction: this compound vs. Flavonoids
It is crucial to first distinguish between the two compound classes. This compound is a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. In contrast, flavonoids are a diverse group of polyphenolic compounds with a C6-C3-C6 skeleton. This fundamental structural difference dictates their distinct mechanisms of toxicity and biological activity. While both are natural products with potential therapeutic applications, their safety profiles vary significantly.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and a selection of flavonoids and other sesquiterpene lactones. These values provide a basis for comparing their relative potencies under different experimental conditions.
Table 1: In Vivo Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Hymenoxon | Swiss white mice | Oral | 241 ± 37 | [1][2] |
| Hymenoxon | Sheep | Intraperitoneal | ~7 | [3] |
| Helenalin | Mice | Intraperitoneal | 9.86 ± 0.08 | [4] |
| Mexicanin-E | Mice | Intraperitoneal | 3.08 ± 0.10 | [4] |
| Psilotropin | Mice | Intraperitoneal | 112.25 ± 0.17 | [4] |
| Tenulin | Mice | Intraperitoneal | 184.65 ± 0.06 | [4] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound Class | Compound | Cell Line | Exposure Time | IC50 (µM) | Citation(s) |
| Sesquiterpene Lactone | Hymenoxon | Primary rat hepatocytes | Not specified | 4-16 | [5][6][7] |
| Helenalin | GLC4 (human small cell lung carcinoma) | 2 hours | 0.44 | [8] | |
| Helenalin | COLO 320 (human colorectal cancer) | 2 hours | 1.0 | [8] | |
| Helenalin | RD (rhabdomyosarcoma) | 72 hours | 3.47 | [9] | |
| Parthenolide | NCI-H929 (multiple myeloma) | Not specified | Varies by cell line | [10] | |
| Damsin | MCF-7 (breast cancer) | Not specified | Single-digit µM | [11] | |
| Ambrosin | JIMT-1 (breast cancer) | Not specified | Single-digit µM | [11] | |
| Flavonoid | Jaceosidin | GLC4 (human small cell lung carcinoma) | Continuous | ~17 | [8] |
| Quercetin | H460 (lung cancer) | 72 hours | 22.40 | [12] | |
| Artocarpin | MCF-7 (breast cancer) | 72 hours | 28.73 | [12] | |
| Luteolin | DH82 (canine malignant histiocytoma) | 72 hours | Varies | [13] | |
| Apigenin | DH82 (canine malignant histiocytoma) | 72 hours | Varies | [13] | |
| Myricetin | Various | Not specified | >200 | [13] | |
| Xanthohumol | Du145 (prostate cancer) | Not specified | ~14.71 | [14] |
Mechanisms of Toxicity
The cytotoxic effects of this compound and flavonoids are mediated through distinct molecular pathways. Understanding these mechanisms is critical for predicting potential adverse effects and for designing safer therapeutic agents.
This compound and Sesquiterpene Lactones: Alkylation and Oxidative Stress
The primary mechanism of toxicity for this compound and many other sesquiterpene lactones is their ability to act as alkylating agents.[15] This reactivity is often attributed to the α-methylene-γ-lactone moiety, which can undergo Michael addition with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[5][6][7]
Depletion of intracellular GSH, a key antioxidant, leads to a cascade of downstream effects, including:
-
Increased Oxidative Stress: The reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[10]
-
Enzyme Inhibition: Alkylation of critical enzymes involved in cellular processes such as DNA and protein synthesis can lead to cell cycle arrest and apoptosis.[16]
-
Induction of Apoptosis: The accumulation of cellular damage and disruption of signaling pathways, such as the inhibition of NF-κB and activation of p53, can trigger programmed cell death.[10][17]
Caption: this compound's mechanism of toxicity.
Flavonoids: A Double-Edged Sword of Redox Activity
The toxicity profile of flavonoids is more complex and can be context-dependent. While often lauded for their antioxidant properties, under certain conditions, they can exhibit pro-oxidant activity, contributing to cytotoxicity.[18][19][20]
Key mechanisms of flavonoid-induced toxicity include:
-
Pro-oxidant Activity: In the presence of transition metals like copper and iron, some flavonoids can participate in redox cycling, generating ROS and causing oxidative damage.[4][19]
-
Mitochondrial-Mediated Apoptosis: Many flavonoids can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[21]
-
Enzyme Inhibition: Flavonoids can inhibit various enzymes, including those involved in hormone metabolism and signaling pathways crucial for cell survival.[22]
-
DNA Damage: Some flavonoids have been shown to cause DNA damage, potentially through their pro-oxidant activity or by inhibiting DNA repair enzymes.[23]
Caption: Flavonoid's multifactorial toxicity.
Experimental Protocols and Workflows
The following sections detail standardized experimental protocols for assessing the cytotoxicity and genotoxicity of compounds like this compound and flavonoids. A logical workflow for in vitro toxicity screening is also presented.
Experimental Workflow for In Vitro Toxicity Screening
A typical workflow for the initial toxicological evaluation of natural products involves a tiered approach, starting with general cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: In vitro toxicity screening workflow.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (this compound or flavonoid) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Note: Some flavonoids can directly reduce MTT, leading to false-positive results. It is advisable to include a cell-free control to account for any direct reduction of MTT by the test compound.
Comet Assay for Genotoxicity (DNA Damage)
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).
Conclusion
This compound and flavonoids exhibit distinct toxicity profiles due to their different chemical structures and mechanisms of action. This compound, as a sesquiterpene lactone, primarily acts as an alkylating agent, leading to glutathione depletion and oxidative stress. Flavonoids, on the other hand, have a more complex toxicological profile that can involve both pro-oxidant and antioxidant effects, often leading to apoptosis through mitochondrial pathways.
For researchers and drug development professionals, it is imperative to recognize these differences when evaluating the therapeutic potential and safety of these compounds. The experimental protocols and workflow provided in this guide offer a systematic approach to characterizing their toxicity and can aid in the selection and development of safer and more effective natural product-based therapies. Further research is warranted to fully elucidate the specific signaling pathways involved in this compound's toxicity and to better understand the conditions under which flavonoids exert their pro-oxidant effects.
References
- 1. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and mutagenicity of hymenoxon, sequiterpene lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hymenoxon, a poisonous sesquiterpene lactone from Hymenoxys odorata DC. (bitterweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Role of glutathione in the toxicity of the sesquiterpene lactones hymenoxon and helenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 21. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 23. Naturally occurring alkylresorcinols that mediate DNA damage and inhibit its repair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Hymenoxon Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings for Hymenoxon, a toxic sesquiterpene lactone, and related compounds. Due to a scarcity of studies directly assessing the reproducibility of Hymenoxon experiments, this document focuses on comparing quantitative data across different studies and outlining the detailed methodologies necessary for independent verification. This approach allows researchers to assess the consistency of reported findings and provides a framework for designing reproducible experiments.
It is important to note that the term "Hymenoxin" is sometimes used to refer to a flavone compound. This guide, however, focuses on the sesquiterpene lactone Hymenoxon , which is the subject of more extensive toxicological and biochemical research.
Comparative Analysis of Cytotoxicity and Toxicity Data
The biological activity of sesquiterpene lactones like Hymenoxon is often attributed to the α-methylene-γ-lactone group, which can alkylate biological macromolecules through Michael addition.[1][2][3] This reactivity is central to their cytotoxic and toxic effects. The following tables summarize key quantitative data from various studies to allow for a comparison of Hymenoxon's potency and to assess the consistency of these findings with those for other sesquiterpene lactones.
Table 1: Comparative in vivo Toxicity of Hymenoxon
| Compound | Test Animal | Route of Administration | LD50 Value | Source |
| Hymenoxon | Swiss White Mice | Oral | 241 +/- 37 mg/kg | [4] |
| Hymenoxon | Sheep | Intraperitoneal | ~7 mg/kg | [5] |
Table 2: Comparative in vitro Cytotoxicity of Sesquiterpene Lactones
| Compound | Cell Line | Assay Type | GI50 / IC50 Value | Source |
| Ridentin | P. falciparum | Antiplasmodial | 5.4 µg/mL | [3] |
| Hanphyllin | P. falciparum | Antiplasmodial | 2.3 µg/mL | [3] |
| Wortmannin | Mammalian Cells | Cytotoxicity | 10 to 20 µM | [6][7] |
| Sambutoxin | Mammalian Cells | Cytotoxicity | 0.5 to 1 µM | [6][7] |
| Apicidin | Duckweed | Growth Inhibition | 27.7 µM | [6] |
| HC-toxin | Duckweed | Growth Inhibition | 15.4 µM | [6] |
GI50: Growth Inhibition 50; IC50: Inhibitory Concentration 50; LD50: Lethal Dose 50.
Experimental Protocols
Reproducibility is critically dependent on detailed and standardized experimental protocols. Below are methodologies commonly employed in the study of Hymenoxon and other sesquiterpene lactones.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is frequently used to measure cytotoxicity.[8]
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells or immortalized fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Hymenoxon) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control. The concentration at which 50% of cells are viable (LC50 or IC50) can be determined using a nonlinear regression analysis of the dose-response curve.[8]
Protocol for Quantification of Sesquiterpene Lactones in Plant Extracts
This spectrophotometric method is used to determine the quantity of sesquiterpene lactones that contain the allergenic α-methylene-γ-butyrolactone moiety.[9]
-
Reagent Preparation:
-
Prepare a solution of L-cysteine ethyl ester hydrochloride in a suitable buffer.
-
Prepare Ellman's reagent (DTNB) solution.
-
-
Standard Curve: A standard curve can be generated using a known sesquiterpene lactone like parthenolide to correlate absorbance with concentration.
-
Sample Preparation: Dissolve the plant extract containing the sesquiterpene lactones in an appropriate solvent.
-
Reaction:
-
Mix the sample solution with the L-cysteine ethyl ester hydrochloride solution. The sulfhydryl group of the cysteine will react with the α-methylene group of the lactone via a Michael-type addition.
-
Allow the reaction to proceed for a set amount of time under controlled conditions.
-
-
Quantification:
-
Add Ellman's reagent to the reaction mixture. The reagent reacts with the remaining unreacted sulfhydryl groups, producing a colored product.
-
Measure the absorbance at 412 nm.
-
-
Calculation: The amount of sesquiterpene lactone is calculated based on the difference in the amount of sulfhydryl groups before and after the reaction with the sample.
Visualizing Molecular Pathways and Workflows
Proposed Signaling Pathway for Hymenoxon-Induced Cytotoxicity
Hymenoxon, like many other sesquiterpene lactones, is believed to exert its cytotoxic effects by inducing oxidative stress and alkylating key cellular proteins, which can interfere with critical signaling pathways such as the NF-κB pathway.[10] Hymenoxon has also been shown to bind to DNA.[11]
Caption: Proposed mechanism of Hymenoxon-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like Hymenoxon on a cancer cell line.
Caption: Standard experimental workflow for cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and mutagenicity of hymenoxon, sequiterpene lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hymenoxon, a poisonous sesquiterpene lactone from Hymenoxys odorata DC. (bitterweed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of phytotoxicity and mammalian cytotoxicity of nontrichothecene mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
No Clinical Trial Data Found for "Hymenoxin"
A comprehensive search for clinical trial data on a compound identified as "Hymenoxin" has yielded no results for human clinical studies. The available information is limited to preclinical toxicological data for a sesquiterpene lactone and chemical characterization of a flavone, both referred to as this compound.
The name "this compound" is associated with at least two distinct chemical compounds:
-
A sesquiterpene lactone (C15H22O5): This compound, also referred to as hymenoxon, is a toxic constituent of several poisonous plants, including Hymenoxys odorata (bitterweed).[1] Preclinical data indicates potential genotoxicity, as it has been shown to induce DNA damage in bacteria.[1] Toxicological studies have determined an intraperitoneal LD50 of 16.24 mg/kg in rats.[1]
-
A flavone (C19H18O8): This compound is a member of the flavonoid family and has been identified in plants such as Helianthus carnosus.[2][3] Its chemical structure has been characterized, but no biological activity or clinical trial data is available in the provided search results.[2][3][4]
Due to the absence of any documented clinical trials for a drug named this compound, a comparison guide with alternative therapies, including quantitative data summaries, experimental protocols, and signaling pathway diagrams, cannot be generated. The core requirement of comparing clinical trial outcomes cannot be fulfilled as there is no primary data to analyze or compare.
Further research would require a more specific chemical identifier (e.g., a CAS number) or a clarification of the specific compound of interest to potentially uncover any existing, albeit unindexed, research. Without clinical trial data, it is not possible to provide the requested comparison guide for researchers, scientists, and drug development professionals.
References
- 1. (3aR,4aS,5R,7R,8aS,9R,10aR)-Decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylenefuro(2',3':5,6)cyclohepta(1,2-c)pyran-2(3H)-one | C15H22O5 | CID 42295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MeSH Browser [meshb.nlm.nih.gov]
A Tale of Two Hymenoxins: A Meta-Analysis of a Flavonoid and a Sesquiterpene Lactone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The majority of quantitative biological research has been conducted on the sesquiterpene lactone Hymenoxon , a compound known for its toxicity. Studies have established its lethal dose (LD50) in animal models and have begun to elucidate its mechanism of action, which involves DNA alkylation and mutagenicity. In contrast, the flavonoid Hymenoxin is significantly less characterized, with most of the available information being general to the flavonoid class of compounds rather than specific to this compound itself. This guide synthesizes the available data for both compounds to provide a clear, comparative overview for research and development purposes.
Hymenoxon: The Toxic Sesquiterpene Lactone
Hymenoxon is a naturally occurring sesquiterpene lactone that has been the subject of toxicological studies due to its presence in plants poisonous to livestock.
Quantitative Toxicity Data
The acute toxicity of Hymenoxon has been determined in rodent and ovine models. The following table summarizes the reported LD50 values.
| Compound | Test Animal | Route of Administration | LD50 | Reference |
| Hymenoxon | Swiss white mice | Oral | 241 ± 37 mg/kg | [1] |
| Hymenoxon | Sheep | Intraperitoneal | ~7 mg/kg | [2] |
Experimental Protocols
Oral LD50 Determination in Mice (General Protocol):
While the specific details of the study by Jones and Kim (1981) are not fully available, a general protocol for oral LD50 determination in mice would involve the following steps:
-
Animal Model: Swiss white mice are commonly used. Animals would be housed under standard laboratory conditions with access to food and water.
-
Dosage Preparation: Hymenoxon would be dissolved or suspended in a suitable vehicle.
-
Administration: A single dose of Hymenoxon is administered to different groups of mice via oral gavage. A range of doses would be used to establish a dose-response relationship.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.
Intraperitoneal LD50 Determination in Sheep (General Protocol):
The 1975 study by Kim et al. lacks a detailed published protocol. A generalized procedure would be as follows:
-
Animal Model: Healthy sheep of a specific breed and weight range would be selected.
-
Dosage Preparation: Hymenoxon would be prepared in a sterile solution suitable for injection.
-
Administration: A single dose of the Hymenoxon solution is injected into the peritoneal cavity of the sheep. Different dose levels would be tested in separate groups of animals.
-
Observation: The animals are monitored for clinical signs of toxicity and mortality over a defined period.
-
Data Analysis: The LD50 is estimated based on the observed mortality rates at different doses.
Mechanism of Action: DNA Alkylation and Mutagenicity
Research indicates that the toxicity of Hymenoxon is linked to its ability to alkylate DNA and its mutagenic properties.
Experimental Evidence for DNA Alkylation:
A study by Sylvia et al. (1985) demonstrated that Hymenoxon binds to deoxyguanosine, a building block of DNA, in a cell-free system and forms adducts in sheep lymphocyte DNA.[3] This alkylation of DNA is a likely contributor to its cytotoxic effects.
Experimental Protocol for Detecting DNA Adducts (General):
The specific methodology used by Sylvia et al. is not detailed in the available abstract. A general approach to detect DNA adducts often involves:
-
DNA Isolation: DNA is extracted from cells or tissues exposed to the compound.
-
DNA Hydrolysis: The DNA is broken down into its constituent nucleosides or bases.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate the normal DNA components from the adducted ones.
-
Detection: Mass spectrometry (MS) or other sensitive detection methods are used to identify and quantify the DNA adducts.
Mutagenicity - The Ames Test:
Hymenoxon was found to be a direct-acting mutagen in the Salmonella/mammalian microsome test, commonly known as the Ames test.[1]
Ames Test (General Protocol):
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.
-
Bacterial Strain: A specific strain of Salmonella typhimurium that cannot synthesize histidine is used.
-
Exposure: The bacteria are exposed to the test compound (Hymenoxon) in a petri dish with a minimal amount of histidine.
-
Incubation: The plates are incubated for a couple of days.
-
Observation: If the compound is a mutagen, it will cause mutations that allow the bacteria to regain the ability to produce their own histidine, leading to the growth of visible colonies. The number of colonies is proportional to the mutagenic potency of the substance.
Visualizing the Mechanism of Hymenoxon
References
- 1. youtube.com [youtube.com]
- 2. (3aR,4aS,5R,7R,8aS,9R,10aR)-Decahydro-5,7-dihydroxy-4a,9-dimethyl-3-methylenefuro(2',3':5,6)cyclohepta(1,2-c)pyran-2(3H)-one | C15H22O5 | CID 42295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hymenoxon
Warning: Extreme Hazard
Hymenoxon is a highly toxic sesquiterpéne lactone derived from the bitterweed plant (Hymenoxys odorata). Due to its significant toxicity and mutagenic properties, handling this compound requires stringent safety protocols and meticulous planning. This guide provides essential information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of Hymenoxon.
Chemical and Toxicological Data
A thorough understanding of the chemical and toxicological properties of Hymenoxon is critical before any handling. The following table summarizes key data points.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂O₅ | |
| Molar Mass | 282.33 g/mol | |
| Appearance | Solid | |
| CAS Number | 57377-32-9 | |
| Oral LD₅₀ (mice) | 241 +/- 37 mg/kg | |
| Intraperitoneal LD₅₀ (sheep) | ~7 mg/kg | |
| Primary Hazards | Highly toxic if ingested, inhaled, or absorbed through the skin. Mutagenic. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling Hymenoxon. The following table outlines the minimum required PPE. All PPE should be inspected for integrity before each use.
| Body Part | Required PPE | Specifications |
| Hands | Double-gloving with chemically resistant gloves | Inner glove: Nitrile. Outer glove: Neoprene or Butyl rubber. Change gloves frequently and immediately if contaminated. |
| Body | Disposable, full-body protective suit | Impervious to solids and liquids. Ensure complete coverage with no exposed skin. |
| Eyes & Face | Chemical splash goggles and a full-face shield | Goggles must provide a complete seal around the eyes. A face shield protects against splashes to the face. |
| Respiratory | A NIOSH-approved respirator | A full-face respirator with P100 (or equivalent) particulate filters is recommended. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures. |
| Feet | Chemically resistant, disposable shoe covers over closed-toe shoes | Shoe covers should be worn over dedicated laboratory shoes and disposed of as hazardous waste. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure risk.
1. Designated Work Area:
-
All work with Hymenoxon must be conducted in a designated, restricted-access area.
-
The work area must be clearly marked with warning signs indicating the presence of a highly toxic substance.
-
A certified chemical fume hood is mandatory for all procedures involving Hymenoxon powder or solutions.
2. Weighing and Reconstitution:
-
Weighing of solid Hymenoxon must be performed in a containment device such as a glove box or a ventilated balance enclosure.
-
Use dedicated, labeled spatulas and weighing boats.
-
When reconstituting, add the solvent slowly to the solid to avoid aerosolization.
3. Experimental Procedures:
-
All experimental manipulations should be performed in a chemical fume hood.
-
Use disposable labware whenever possible to minimize cleaning and potential for contamination.
-
Avoid working alone. Ensure at least one other person is aware of the work being conducted and is trained in emergency procedures.
4. Decontamination:
-
All surfaces and equipment must be decontaminated after use. A freshly prepared 10% bleach solution followed by a 70% ethanol rinse is a recommended practice for many toxins, but its efficacy against Hymenoxon should be verified.
-
Decontaminate all PPE before removal, starting with the outer gloves.
Emergency and Disposal Plan
A clear and well-rehearsed emergency and disposal plan is a critical component of safe Hymenoxon handling.
1. Spill Response:
-
Evacuate: Immediately evacuate the area in the event of a spill.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Isolate: Restrict access to the contaminated area.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert, non-combustible material.
-
Collect all contaminated materials into a labeled, sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
2. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
3. Waste Disposal:
-
All Hymenoxon waste, including contaminated labware, PPE, and spill cleanup materials, is considered hazardous waste.
-
Collect all waste in clearly labeled, sealed, and puncture-resistant containers.
-
Dispose of hazardous waste through the institution's designated hazardous waste management program. Do not mix with general laboratory waste.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling Hymenoxon.
Caption: PPE Donning Procedure for Hymenoxon Handling.
Caption: Emergency Spill Response Workflow for Hymenoxon.
Caption: Hymenoxon Hazardous Waste Disposal Pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
